molecular formula C36H16N8NiO8 B1167322 CDC31 protein CAS No. 104558-30-7

CDC31 protein

Cat. No.: B1167322
CAS No.: 104558-30-7
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Description

The CDC31 protein is a calcium-binding centrin essential for cell division in Saccharomyces cerevisiae (Yeast). It is a core component of the spindle pole body (SPB) half-bridge, where it is critically required for the duplication of the SPB, the yeast equivalent of the centrosome . This fundamental role makes it a vital reagent for studying cell cycle regulation and mitosis. Beyond its structural function, CDC31 is a novel regulator of protein degradation, as it binds to the proteasome and multi-ubiquitinated proteins, facilitating proteasomal protein catabolism . Research has also revealed that CDC31 is linked to the nuclear mRNA export machinery, forming part of the transcription export complex 2 (TREX-2) . This recombinant protein is expressed in E. coli and is supplied for Research Use Only. It is strictly not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

104558-30-7

Molecular Formula

C36H16N8NiO8

Synonyms

CDC31 protein

Origin of Product

United States

Molecular Architecture and Subcellular Compartmentalization of Cdc31 Protein

Domain Organization and Motifs of CDC31

CDC31 is characterized by a specific domain organization that facilitates its diverse interactions and functions. As a member of the centrin family, a key feature of its architecture is the presence of EF-hand motifs.

EF-Hand Motifs and Ligand Binding

EF-hand motifs are canonical calcium-binding domains found in a large superfamily of proteins involved in calcium signaling wikipedia.orgnih.gov. These motifs typically consist of a helix-loop-helix structure, where the loop region (around 12 amino acids) coordinates a calcium ion wikipedia.orgembl.de. The calcium ion is bound in a pentagonal bipyramidal configuration, with specific residues at defined positions within the loop contributing oxygen ligands wikipedia.orgembl.de.

CDC31 contains multiple EF-hand motifs. Studies have shown that these motifs, particularly those located in the carboxy-terminal domain, are crucial for binding to various cellular partners and for its function in processes like protein degradation nih.govtandfonline.com. Calcium binding to these EF-hand motifs can induce conformational changes in CDC31, influencing its interactions and activity embl.de.

Functional Domains and Interacting Regions

Beyond its EF-hand motifs, CDC31 possesses functional domains that mediate interactions with a variety of proteins, enabling its participation in diverse cellular pathways. The carboxy-terminal domain of CDC31 has been shown to be particularly important for mediating interactions with cellular partners nih.gov. For instance, the C-terminus of Cdc31 interacts with proteins involved in the ubiquitin/proteasome system, including Rad4 and Rad23, suggesting a role in protein degradation nih.govtandfonline.com. This interaction with Rad4, a counterpart of human XPC involved in nucleotide excision repair, highlights a potential link between SPB function and DNA repair pathways nih.govrutgers.edunih.gov.

CDC31 also interacts with components of the TREX-2 complex (transcription-coupled export 2), such as Sac3 and Sus1, playing a role in mRNA nuclear export rcsb.orgnih.govoup.com. The interaction with Sac3 involves Cdc31 wrapping around a central alpha-helical region of Sac3 rcsb.orgnih.gov.

Crucially for its role in SPB duplication, CDC31 interacts directly with Sfi1, a protein that contains multiple Cdc31-binding sites along its alpha-helical region rupress.orgrcsb.orgembopress.org. This interaction is vital for stabilizing the elongated structure of Sfi1 and promoting lateral interactions between Sfi1 molecules within the SPB half-bridge rupress.orgembopress.orgresearchgate.net. CDC31 also interacts with Kar1 and Mps3 at the SPB half-bridge uniprot.orgrupress.org.

Intracellular Localization Dynamics of CDC31 Protein

The function of CDC31 is intrinsically linked to its precise localization within the cell, particularly its association with the spindle pole body.

Spindle Pole Body Localization and Associated Substructures

CDC31 is a well-established component of the spindle pole body in yeast ontosight.aimolbiolcell.orguniprot.org. The SPB is the primary microtubule-organizing center in fungi and is embedded within the nuclear envelope uniprot.orgresearchgate.net. CDC31's localization to the SPB is essential for its role in SPB duplication and chromosome segregation during mitosis ontosight.aiuniprot.org.

Immunoelectron microscopy studies have confirmed the presence of CDC31 at the SPB molbiolcell.orgscispace.com. Its localization is dynamic and is influenced by interactions with other SPB components. For example, the localization of Cdc31 to the SPB has been shown to be dependent on Kar1 researchgate.netnih.gov.

A key substructure of the SPB where CDC31 is predominantly localized is the half-bridge uniprot.orgresearchgate.netscispace.comnih.gov. The half-bridge is a specialized region of the nuclear envelope associated with the SPB and serves as the site for the initiation of SPB duplication uniprot.orgrupress.orgresearchgate.net. CDC31 is considered a primary component of the half-bridge researchgate.netnih.gov.

Within the half-bridge, CDC31 interacts with other essential proteins like Kar1 and Sfi1 uniprot.orgrupress.orgresearchgate.net. Sfi1, with its multiple Cdc31 binding sites, forms elongated structures within the half-bridge, and CDC31 binding stabilizes these structures and facilitates interactions between Sfi1 molecules rupress.orgrcsb.orgembopress.orgresearchgate.net.

The transition from the half-bridge to the bridge structure is a crucial step in SPB duplication, and CDC31 plays a vital role in this process rupress.orgresearchgate.netnih.gov. The half-bridge elongates into a bridge structure during the cell cycle, providing a platform for the assembly of the daughter SPB rupress.orgrupress.org.

This conversion involves the antiparallel dimerization of Sfi1 molecules, mediated and stabilized by CDC31 binding rupress.orgembopress.orgresearchgate.net. The lateral cross-linking activity of Cdc31 on Sfi1 molecules within the half-bridge is essential for this elongation and the subsequent formation of the bridge rupress.orgresearchgate.net. Conditional lethal mutations in cdc31 can lead to defects in half-bridge or bridge formation and result in enlarged, unduplicated SPBs rupress.orgresearchgate.net.

The formation of the bridge exposes the N-termini of Sfi1, which are then thought to promote the assembly of the daughter SPB rupress.orgresearchgate.netnih.gov. CDC31 binding to the N-terminus of Sfi1 has been shown to be important for the recruitment of other SPB components, such as Spc29 and Spc42, which are crucial for the formation of the satellite, a precursor to the daughter SPB rupress.orgnih.gov.

Here is a summary of some key interacting partners and their roles:

Interacting ProteinRole/ComplexReference
Sfi1SPB half-bridge/bridge component, SPB duplication rupress.orgrcsb.orgrupress.org
Kar1SPB half-bridge component, SPB duplication uniprot.orgrupress.orgresearchgate.netnih.gov
Mps3SPB half-bridge component uniprot.orgrupress.org
Rad4/Rad23DNA repair, Protein degradation (NEF2 complex) nih.govtandfonline.comrutgers.edunih.gov
Sac3TREX-2 complex, mRNA export rcsb.orgnih.govoup.com
Sus1TREX-2 complex, mRNA export rcsb.orgnih.govoup.com
Kic1Cell morphology and integrity uniprot.org
Vps13Vesicle-mediated transport, TGN fusion uniprot.orgnih.gov
Spc29Daughter SPB assembly (Satellite formation) rupress.orgnih.gov
Spc42Daughter SPB assembly (Satellite formation) rupress.orgnih.gov

The this compound is a highly conserved calcium-binding protein belonging to the centrin family, found in eukaryotes. It is the sole centrin protein in Saccharomyces cerevisiae (baker's yeast) and is homologous to mammalian centrins. nih.govontosight.airutgers.eduyeastgenome.orgorigene.com Cdc31 is essential for cell viability in yeast. nih.govsemanticscholar.orgmolbiolcell.org

Biological Functions and Mechanistic Roles of Cdc31 Protein

Participation in Spindle Pole Body Duplication and Segregation

CDC31 is indispensable for the accurate duplication and segregation of the SPB, a process that occurs precisely once per cell cycle to ensure proper chromosome distribution during cell division. rupress.orgbiologists.comnih.gov

Initiation of SPB Duplication Events

SPB duplication begins at the half-bridge, a structure associated with the nuclear envelope and the SPB. annualreviews.orguniprot.org CDC31 is recruited to the SPB half-bridge through interactions with proteins such as KAR1 and MPS3, playing a key role in the initial steps of SPB duplication in G1 phase. uniprot.org The half-bridge structure, composed of proteins including Sfi1, Cdc31, Kar1, and Mps3, serves as the foundation for the assembly of the daughter SPB (dSPB). rupress.orgtandfonline.comrupress.org The centrin-binding protein Sfi1 interacts with CDC31 and is essential for SPB duplication. researchgate.net Sfi1 forms elongated structures within the half-bridge, and CDC31 binding stabilizes these structures and promotes lateral interactions between Sfi1 molecules, which is critical for the half-bridge to bridge conversion during anaphase. rupress.orgresearchgate.net

Detailed research findings highlight the molecular interactions involved in the initiation of SPB duplication. For instance, the N-terminus of Sfi1, including CDC31 binding sites, interacts with SPB components like Spc29 and Spc42, triggering the assembly of the dSPB. rupress.orgnih.gov The binding of CDC31 to N-Sfi1 is shown to promote the recruitment of Spc29 and is essential for the formation of the satellite, a structure that precedes the mature daughter SPB. rupress.orgnih.gov

Table 1: Key Protein Interactions of CDC31 in SPB Duplication Initiation

Interacting ProteinRole in SPB DuplicationResearch Reference
KAR1Recruits CDC31 to the half-bridge, component of half-bridge uniprot.orgtandfonline.comrupress.org
MPS3Recruits CDC31 to the half-bridge, component of half-bridge, SUN domain protein rupress.orguniprot.orgtandfonline.comrupress.org
SFI1Centrin-binding protein, forms elongated structure in half-bridge, essential for duplication rupress.orguniprot.orgbiologists.comnih.govtandfonline.comrupress.orgresearchgate.net
SPC29Recruited by N-Sfi1/CDC31, involved in dSPB assembly rupress.orgnih.gov
SPC42Interacts with Sfi1, involved in dSPB assembly rupress.orgnih.gov

Regulation of SPB Separation

Following duplication, the separation of the SPBs is necessary for bipolar spindle formation. In fission yeast (Schizosaccharomyces pombe), CDC31 is involved in this process. CDC31 phosphorylation on an N-terminal Cdk1 consensus site is required for the dissociation of Sfi1 from the bridge and timely segregation of SPBs at mitotic entry. biologists.com This suggests that the N-terminus of CDC31 modulates the stability of the Sfi1-CDC31 arrays, impacting the timing of spindle bipolarity establishment. biologists.com

Contribution to Spindle Assembly and Formation

CDC31 is a component of the SPB, which acts as the connector of microtubule arrays in both the cytoplasm and the nucleoplasm. uniprot.org The duplicated SPBs, embedded in the nuclear envelope, nucleate intranuclear microtubules, initiating the assembly of the bipolar spindle. biologists.com CDC31's role in SPB duplication is therefore intrinsically linked to its contribution to the formation of the mitotic spindle, the structure responsible for chromosome segregation. uniprot.orgbiologists.com

Mechanism of Chromosome Segregation Fidelity

Accurate chromosome segregation is paramount for maintaining genomic stability. CDC31's essential role in SPB duplication and bipolar spindle formation directly impacts the fidelity of chromosome segregation. ontosight.aiannualreviews.org Defects in CDC31 can lead to abnormalities in cell division and potentially result in aneuploidy (abnormal chromosome number). ontosight.airesearchgate.net While the primary mechanism is through ensuring proper spindle formation, CDC31 has also been implicated in other processes that could indirectly affect chromosome segregation fidelity, such as protein degradation and potential links to DNA repair pathways. nih.govrutgers.edutandfonline.com Studies on cdc31 mutants have shown defects in chromosome segregation. researchgate.net

Role in Nuclear Positioning and Migration

CDC31 is involved in nuclear positioning before chromosome segregation and nuclear migration into the bud during the yeast cell cycle. uniprot.org The SPB, with its associated half-bridge containing CDC31, serves as a crucial anchor point for cytoplasmic microtubules. uniprot.orgtandfonline.comrupress.org These microtubules interact with the cell cortex, facilitating the proper positioning and movement of the nucleus within the cell, including its migration into the daughter bud during budding yeast division. uniprot.org Mutations in CDC31, along with other half-bridge components like KAR1 and MPS3, cause defects in nuclear migration. rupress.org

Involvement in Nuclear Reorientation During Cell Division

Beyond migration, CDC31 is also involved in nuclear reorientation after cytokinesis and nuclear fusion during conjugation (mating) in yeast. uniprot.org The half-bridge, containing CDC31, plays a role in anchoring microtubules that are involved in these nuclear movements. tandfonline.comrupress.org During mating, nuclear congression, the movement of two nuclei towards each other, involves the half-bridge and associated proteins like Kar1 and the motor protein Kar3/Cik1, which interacts with the cytoplasmic γ-tubulin receptor Spc72 recruited to the half-bridge via Kar1. tandfonline.com This highlights the role of the CDC31-containing half-bridge as a critical hub for mediating forces required for nuclear movements and reorientation.

Table 2: Summary of CDC31's Roles in SPB and Nuclear Dynamics

FunctionSpecific RoleAssociated Structures/Proteins
SPB Duplication InitiationComponent of half-bridge, recruits proteins, essential for satellite formationHalf-bridge, KAR1, MPS3, SFI1, SPC29, SPC42
SPB Separation RegulationPhosphorylation-dependent modulation of Sfi1-Cdc31 arraysSFI1, Cdk1
Spindle Assembly & FormationSPB component, nucleates microtubulesSPB, Microtubules
Chromosome Segregation FidelityEnsures proper SPB duplication and spindle formationSPB, Mitotic Spindle, Chromosomes
Nuclear Positioning & MigrationHalf-bridge component, anchors cytoplasmic microtubules, facilitates movementSPB Half-bridge, Cytoplasmic Microtubules, Cell Cortex
Nuclear ReorientationInvolved in nuclear movement during mating and post-cytokinesisSPB Half-bridge, KAR1, Kar3/Cik1, Spc72

Table 3: Phenotypes Associated with cdc31 Mutants

PhenotypeDescriptionResearch Reference
Defect in SPB duplicationFailure to duplicate the SPB, often leading to monopolar spindles. molbiolcell.orgontosight.airupress.orgbiologists.com
G1 or G2/M phase arrestCell cycle arrest due to failure in SPB duplication or other defects. nih.govyeastgenome.org
Abnormal cell morphologyDeviations from normal cell shape. yeastgenome.org
Abnormal nuclear morphologyIrregularities in nuclear structure. yeastgenome.org
Increased polyploidyHigher than normal number of chromosome sets, potentially due to segregation defects. researchgate.netyeastgenome.org
Decreased UV resistanceSensitivity to UV-induced DNA damage, potentially linked to protein degradation role. nih.govtandfonline.com
mRNA export defectsAccumulation of poly(A)+ RNA in the nucleus. nih.govresearchgate.net
Sensitivity to oxidative stressPoor growth on non-fermentable carbon sources. rutgers.edu
Altered mitochondrial morphologyChanges in the structure of mitochondria. rutgers.edu
Defects in nuclear migration and fusionImpaired movement and fusion of nuclei during mating. rupress.org
Defects in protein degradation (ubiquitin/proteasome system)Impaired degradation of multiubiquitinated proteins. nih.govrutgers.edutandfonline.com

Function in Nuclear Fusion Processes

CDC31 is involved in nuclear fusion during conjugation in Saccharomyces cerevisiae. uniprot.org As a component of the SPB, which is embedded in the nuclear envelope, CDC31 plays a role in processes that include nuclear migration into the bud and nuclear reorientation after cytokinesis, both of which are relevant to the events leading to nuclear fusion. uniprot.org

Contribution to Cell Cycle Progression and Regulation

CDC31 is critical for the proper regulation and progression of the cell cycle. ontosight.ai Its function in SPB duplication is a key event that initiates entry into the cell cycle. nih.gov Defects in CDC31 can lead to cell cycle arrest. yeastgenome.orgrupress.org

G1 Phase Control and Progression

Defects in CDC31 can cause G1 phase arrest due to a failure in SPB duplication. nih.gov The duplication of the SPB marks the exit from the G1 phase and the onset of chromosome duplication. nih.gov The SPB half-bridge, which contains CDC31, plays a key role as the starting structure for SPB duplication in G1. uniprot.org CDC31 is recruited to the SPB half-bridge by other proteins, such as KAR1 and MPS3, during the initial steps of SPB duplication. uniprot.orgnih.gov

Coordination with Cell Morphogenesis Events

CDC31 has been associated with cell morphogenesis and integrity. nih.govnih.gov Studies have shown that cdc31 mutants can exhibit morphological defects and affect cell integrity. nih.gov CDC31 interacts with the protein kinase Kic1p, and this interaction appears to be important for regulating cell integrity and morphogenesis. nih.govresearchgate.net The function of Kic1p is dependent on CDC31, and it is postulated that CDC31 is required for both SPB duplication and cell integrity/morphogenesis, with the latter function potentially mediated through Kic1p. nih.gov

Role in Cellular Homeostasis and Protein Turnover Pathways

Recent research has revealed a role for CDC31 in protein degradation by the ubiquitin-proteasome system, highlighting its contribution to cellular homeostasis and protein turnover. rutgers.edunih.govnih.govtandfonline.com

Ubiquitin-Proteasome System Integration

CDC31 plays an important role in protein degradation mediated by the ubiquitin/proteasome system. nih.govtandfonline.com It has been shown to bind the proteasome and can be purified with multiubiquitinated proteins. nih.govtandfonline.com This suggests a direct involvement in the process of targeting proteins for degradation. CDC31 interacts with proteins like Dsk2 and Rad23, which are known to function as shuttle factors in the ubiquitin-proteasome pathway, transporting ubiquitinated proteins to the proteasome. nih.gov

Regulation of Proteasome-Mediated Protein Degradation

Mutant forms of CDC31 have shown altered interactions with both proteasomes and ubiquitinated substrates, leading to proteolytic defects. nih.govtandfonline.com This indicates that CDC31 is not merely a passive component but actively regulates proteasome-mediated protein degradation. cdc31 mutants have been found to be highly sensitive to drugs that cause protein damage and failed to efficiently degrade proteolytic substrates. nih.govtandfonline.com The binding of CDC31 to its various cellular partners, including the proteasome and multiubiquitinated substrates, is mediated by its carboxy-terminal EF-hand motifs. nih.gov

Research findings support the involvement of CDC31 in protein degradation. For instance, studies using cdc31 mutants have demonstrated their sensitivity to translation inhibitors, a phenotype consistent with defects in the ubiquitin/proteasome pathway which handles damaged proteins. nih.gov

Table 1: Interactions and Functional Associations of CDC31 Protein

Interacting Protein/ComplexAssociated Process(es)Research Support
SPB components (e.g., Kar1, Mps3, Sfi1)SPB duplication, Cell cycle progression, Nuclear fusionComponent of SPB half-bridge, essential for SPB duplication. uniprot.orgrupress.orgnih.gov
Kic1pCell integrity, Morphogenesis, Regulation of kinase activityInteraction required for cell integrity/morphogenesis; Kic1p activity is Cdc31p-dependent. nih.govresearchgate.net
ProteasomeProtein degradation (Ubiquitin-proteasome system)Binds the proteasome and multiubiquitinated proteins; mutants show proteolytic defects. nih.govtandfonline.com
Rad23, Rad4 (NEF2 complex)Protein degradation, DNA repairInteracts with these shuttle factors involved in the ubiquitin-proteasome pathway and DNA repair. rutgers.edunih.govtandfonline.comthebiogrid.org
Sac3-Thp1-Sus1 complex (TREX-2)mRNA export from nucleusComponent of this complex involved in transcription elongation and mRNA export. molbiolcell.orgnih.govresearchgate.net
Vps13Membrane traffic (TGN-endosome transport, TGN fusion)Forms a complex with Vps13 and is required for these processes. nih.govrupress.org

Table 2: Phenotypes Associated with cdc31 Mutations

PhenotypeAssociated Process(es)Research Support
G1 phase arrestCell cycle progression (failure in SPB duplication)Defects cause G1 arrest. nih.govyeastgenome.org
Abnormal cell morphology/lysis defectsCell morphogenesis, Cell integrityMutants exhibit morphological defects and lysis. nih.govyeastgenome.org
Defects in SPB duplication and separationCell cycle progression, Chromosome segregationEssential for SPB duplication and separation. ontosight.aiyeastgenome.orgrupress.org
Sensitivity to protein damage-inducing drugsProtein degradation (Ubiquitin-proteasome system)Mutants are highly sensitive to such drugs. nih.govtandfonline.com
Failure to efficiently degrade substratesProtein degradation (Ubiquitin-proteasome system)Mutants show defects in degrading proteolytic substrates. nih.govtandfonline.com
Altered interactions with proteasomesProtein degradation (Ubiquitin-proteasome system)Mutant proteins have altered interactions with proteasomes. nih.govtandfonline.com
Decreased UV resistanceDNA repair (interaction with Rad4/Rad23)A mutant with weaker interaction with Rad4 showed UV sensitivity. nih.govtandfonline.com
mRNA export defectsmRNA export from nucleus (interaction with Sac3-Thp1-Sus1)Some temperature-sensitive alleles induce mRNA export defects. molbiolcell.orgnih.gov
Sensitivity to oxidative stressEnergy metabolismMutants show sensitivity to oxidative stress and poor growth on non-fermentable carbon. rutgers.edunih.govresearchgate.net

Impact on Intracellular Protein Turnover

CDC31 has been shown to be involved in the ubiquitin/proteasome system (UPS), a key cellular mechanism for degrading intracellular proteins. nih.govrutgers.edunih.govresearchgate.netthermofisher.com Research indicates that mutations in CDC31 can interfere with intracellular protein turnover. nih.govrutgers.eduresearchgate.net Studies in S. cerevisiae have demonstrated that this compound binds to the proteasome and associates with multiubiquitinated proteins. nih.gov

Furthermore, Cdc31 interacts with Rad4 and Rad23, proteins known to be involved in both DNA repair and protein degradation pathways. nih.govmolbiolcell.org The interaction between Cdc31 and the Rad4/Rad23 complex has been observed to vary depending on the growth phase of the cell. nih.gov Investigations using cdc31 mutants have revealed sensitivity to agents that induce protein damage and a reduced capacity to efficiently degrade proteolytic substrates. nih.gov The association of Cdc31 with the proteasome may be linked to its ability to bind multiubiquitinated proteins. nih.gov Additionally, Cdc31 interacts with Dsk2, another protein implicated in the ubiquitin/proteasome pathway. nih.gov

Involvement in Nucleocytoplasmic Transport Mechanisms

A significant role of CDC31 is its involvement in nucleocytoplasmic transport, particularly in the context of mRNA export from the nucleus. nih.govresearchgate.net CDC31 is a core component of the transcription export complex 2 (TREX-2). nih.govebi.ac.ukbiologists.comoup.comresearchgate.netnih.govebi.ac.ukresearchgate.netbiologists.comrcsb.org The TREX-2 complex is crucial for facilitating the repositioning and association of actively transcribing genes with nuclear pores (NPCs), a process referred to as "gene gating". nih.govoup.comnih.govresearchgate.netbiologists.comrcsb.org This gene gating mechanism is central to the integration of transcription, RNA processing, and mRNA nuclear export. nih.govnih.govresearchgate.net

CDC31, in conjunction with Sus1, binds to the Sac3 CID region, forming a conserved interaction platform essential for promoting the association of the TREX-2 complex with nuclear pores and facilitating mRNA export. nih.govnih.govnih.govresearchgate.netrcsb.org Studies have shown that Sus1 and Cdc31 act synergistically to promote both NPC association of TREX-2 and efficient mRNA nuclear export. nih.govnih.govrcsb.org Overexpression of the Sac3 CID region can titrate Cdc31 and Sus1, leading to a dominant-lethal phenotype and a block in spindle pole body duplication, highlighting the importance of these interactions. nih.govresearchgate.net A temperature-sensitive cdc31 allele, which does not affect spindle pole body duplication, has been shown to induce defects in mRNA export, further emphasizing Cdc31's role in this process. nih.govresearchgate.net

Regulation of mRNA Nuclear Export

CDC31 is directly linked to the cellular machinery responsible for mRNA export from the nucleus. nih.govresearchgate.net As a subunit of the TREX-2 complex, Cdc31 contributes to the efficient transport of mRNA. nih.govebi.ac.ukbiologists.comoup.comresearchgate.netnih.govebi.ac.ukresearchgate.netbiologists.comrcsb.org The synergistic function of Cdc31 and Sus1 is important for promoting mRNA nuclear export. nih.govnih.govrcsb.org Mutants of cdc31 have been observed to accumulate polyadenylated RNA within the nucleus, a clear indication of impaired mRNA export. researchgate.net The TREX-2 complex, containing Cdc31, plays a role in integrating mRNA nuclear export with earlier steps in the gene expression pathway. oup.comnih.govresearchgate.netbiologists.com In mammalian cells, the depletion of Centrin-3, a homolog of yeast Cdc31, has been shown to affect the localization of the TREX-2 complex at the nuclear periphery. biologists.com

Component of Transcription Export Complexes (e.g., TREX-2)

CDC31 is a bona fide subunit of the yeast TREX-2 complex, which is composed of Sac3, Thp1, Sem1, Sus1, and Cdc31. ebi.ac.ukbiologists.comoup.comresearchgate.netnih.govebi.ac.ukresearchgate.netbiologists.comrcsb.org The Sac3 protein serves as a scaffold for the assembly of the TREX-2 complex. nih.govoup.comresearchgate.netnih.govresearchgate.netrcsb.org In metazoan cells, the analogous complex includes GANP (the Sac3 homolog), PCID2 (Thp1 homolog), DSS1 (Sem1 homolog), ENY2 (Sus1 homolog), and members of the centrin family, which are homologs of Cdc31. biologists.comresearchgate.netoup.com Cdc31, along with Sus1, interacts with the Sac3 CID region. nih.govoup.comnih.govresearchgate.netrcsb.org The crystal structure of the Sac3 CID:Cdc31:Sus1 complex has been determined, providing insights into their interaction platform. nih.govnih.govresearchgate.netrcsb.org The TREX-2 complex is anchored to the inner side of the nuclear pore complex through interactions with nucleoporins, such as Nup1 in yeast. ebi.ac.ukbiologists.comoup.comresearchgate.netrcsb.org

Facilitation of Gene Gating at Nuclear Pores

The TREX-2 complex, which includes Cdc31, plays a critical role in the facilitation of gene gating, the process by which actively transcribing genes are repositioned and associated with nuclear pores. nih.govoup.comnih.govresearchgate.netbiologists.comrcsb.org This association is fundamental for coupling transcription, processing, and mRNA nuclear export. nih.govnih.govresearchgate.net Beyond its role in export, the TREX-2 complex bound to NPCs contributes to genome stability by inhibiting the formation of R-loops. oup.com The interaction between the TREX-2 complex and the nucleoporin Nup1 is important for the efficient nuclear export of bulk mRNA and the repositioning of specific genes, like GAL1, to NPCs. oup.comrcsb.org Gene gating is understood to involve multiple tethering interactions occurring at different stages of gene expression. biologists.com

Impact on Cellular Morphology and Cytoskeletal Organization

CDC31 is involved in maintaining cellular morphology and integrity, a function linked to its interaction with the protein kinase Kic1. uniprot.orgnih.gov Mutants of cdc31 have been observed to exhibit morphological defects. nih.govyeastgenome.org The function of Kic1p is dependent on Cdc31p. nih.gov Cdc31 has the capacity to regulate cytoskeletal dynamics through binding to contractile fibers. rutgers.edu In mammalian cells, Centrin-3, a homolog of Cdc31, is crucial for microtubule organization and the regulation of the cytoskeleton. ontosight.ai CDC31 is a known component of the spindle pole body (SPB) in yeast, which serves as the primary microtubule organizing center. uniprot.orgnih.govresearchgate.netyeastgenome.orgmolbiolcell.orgrupress.orgnih.gov The SPB is involved in connecting microtubule arrays in both the cytoplasm and the nucleoplasm. uniprot.org The evolutionary conservation of centrin-related sequences and epitopes in microtubule organizing centers across diverse organisms suggests a conserved functional role. rupress.org

Maintenance of Cell Integrity

CDC31 plays a role in the maintenance of cell integrity. uniprot.orgnih.gov Mutational analysis of cdc31 has revealed defects in cell integrity, including cell lysis and morphological abnormalities. nih.gov The function of Cdc31 in maintaining integrity and morphogenesis is mediated through its interaction with the Kic1 protein kinase. nih.gov Double mutants lacking functional Cdc31 and Kic1 exhibit a severe cell lysis phenotype. nih.gov Evidence also suggests a connection between the spindle pole body, of which Cdc31 is a component, and cell integrity, as mutations in the SPB component SPC110 also lead to integrity defects and interact genetically with the PKC1 pathway. researchgate.net

Regulation of Microtubule Cytoskeleton Organization

Centrins, including the yeast homolog Cdc31, are known to interact with microtubule-organizing centers (MTOCs), such as centrosomes and SPBs. rutgers.eduresearchgate.net In yeast, Cdc31 is a component of the SPB, the functional equivalent of the centrosome, and its duplication is essential for cell cycle entry. researchgate.netnih.govuniprot.org Cdc31 is located in the SPB half-bridge, a structure involved in the initial steps of SPB duplication. uniprot.org It is recruited to the half-bridge by proteins such as Kar1 and Mps3. uniprot.org Beyond its role in SPB duplication, which is intrinsically linked to the organization of nuclear and cytoplasmic microtubules emanating from the SPB, Cdc31 has been suggested to regulate cytoskeletal dynamics through interactions with contractile fibers. rutgers.edu Human Centrin-3, a homolog of yeast CDC31, is also involved in centrosome organization and interacts with other proteins to regulate microtubule dynamics and stability. ontosight.ai The regulation of microtubule cytoskeleton organization encompasses processes that modulate the formation, arrangement, and disassembly of microtubules and associated proteins. ebi.ac.uk

Contribution to DNA Damage Response and Repair Pathways

CDC31 has been implicated in the cellular response to DNA damage and various repair pathways. rutgers.edunih.gov The DNA damage response (DDR) is a complex network of pathways that detect DNA lesions, signal their presence, and orchestrate repair mechanisms, cell cycle arrest, or apoptosis to maintain genomic integrity. rndsystems.commdpi.comnih.gov

Studies in Saccharomyces cerevisiae have shown that Cdc31 interacts with proteins involved in DNA repair. Notably, Cdc31 binds to Rad4, which is the yeast functional counterpart of the human DNA-lesion recognition factor XPC. rutgers.edunih.govnih.gov Human Centrin-2 has also been reported to bind XPC and enhance the efficiency of nucleotide excision repair (NER). rutgers.edunih.gov In yeast, Cdc31's interaction with Rad4 is part of the NEF2 repair complex, which also includes Rad23. nih.govnih.govthebiogrid.org This interaction between Cdc31 and the Rad4/Rad23 complex can be regulated and varies depending on the growth phase. nih.govnih.gov Cdc31 has also been found to interact with other DNA repair proteins such as Rad50 and Xrs2, which are components of the MRX complex involved in DNA double-strand break repair. rutgers.edu

Data showing interactions between Cdc31 and DNA repair factors:

Protein Interacting with Cdc31OrganismDNA Repair Pathway InvolvementSource
Rad4 (XPC homolog)Saccharomyces cerevisiaeNucleotide Excision Repair (NER) rutgers.edunih.govnih.govnih.gov
Rad23 (hHR23 homolog)Saccharomyces cerevisiaeNER, Ubiquitin/Proteasome System nih.govnih.gov
Rad50Saccharomyces cerevisiaeDNA Double-Strand Break (DSB) Repair (MRX complex) rutgers.edu
Xrs2Saccharomyces cerevisiaeDSB Repair (MRX complex) rutgers.edu
XPCHumanNER rutgers.edunih.gov
hHR23HumanNER, Ubiquitin/Proteasome System nih.gov

Mutations in CDC31 can affect the cellular response to genotoxic stress. A cdc31 mutant with a weakened interaction with Rad4 showed sensitivity to UV light, a form of genotoxic stress that primarily causes DNA damage repaired by NER. nih.govnih.gov This suggests that the interaction between Cdc31 and DNA repair factors is important for a proper response to DNA damage. The link between Cdc31 and DNA repair might also involve its role in the ubiquitin/proteasome system (UPS), as Cdc31 interacts with the proteasome and multiubiquitinated proteins, and mutations in CDC31 can interfere with protein turnover. rutgers.edunih.govnih.gov The UPS plays a role in the degradation of proteins involved in the DDR. nih.gov By controlling SPB duplication, Centrin proteins like Cdc31 might link cellular responses to DNA damage and other stresses to growth control. rutgers.eduresearchgate.netnih.gov The DDR can lead to cell cycle arrest to allow time for DNA repair before cell division. rndsystems.commdpi.com

Regulation of Energy Metabolism and Oxidative Stress Response

Recent research has uncovered a role for Cdc31 in energy metabolism and the response to oxidative stress. rutgers.eduresearchgate.netnih.gov

Cdc31 has been found to interact with a significant number of proteins involved in energy metabolism. rutgers.edu Mutations in CDC31 can lead to distinct interactions with these energy metabolism proteins and result in poor growth on non-fermentable carbon sources, which require mitochondrial respiration for energy production. rutgers.eduresearchgate.netnih.gov Furthermore, significant alterations in mitochondrial morphology have been observed in cdc31 mutants. rutgers.eduresearchgate.netnih.gov Mitochondrial morphology, which is dynamically regulated by fission and fusion events, is closely linked to mitochondrial function. frontiersin.orgfrontiersin.org Cdc31 has been shown to bind proteins that regulate mitochondrial fission and fusion, such as Fis1 and Fzo1. rutgers.edu The stability of key regulators of mitochondrial fission and fusion is controlled by the proteasome, and Cdc31's interaction with both mitochondrial factors and the UPS may be significant in this context. rutgers.eduresearchgate.net Altered mitochondrial morphology seen in cdc31 mutants might be related to their responses to oxidative stress and growth on different carbon sources. rutgers.edu

Data on the effects of cdc31 mutations on mitochondrial function and morphology:

cdc31 Mutant AlleleInteraction with Energy Metabolism ProteinsGrowth on Non-Fermentable CarbonSensitivity to Oxidative StressMitochondrial Morphology Alterations
cdc31-1Distinct interactionsPoorSensitiveDetected
cdc31-2Distinct interactionsPoorWeakly sensitiveDetected
cdc31-5Not specifiedPoorWeakly sensitiveDetected

Note: Based on findings in Saccharomyces cerevisiae. rutgers.edu

cdc31 mutants have shown sensitivity to oxidative stress. rutgers.eduresearchgate.netnih.gov Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to damage of cellular components, including proteins and DNA. mdpi.comnih.gov The sensitivity of cdc31 mutants to oxidative stress suggests a role for Cdc31 in the cellular response to this type of damage. This role might be connected to its influence on mitochondrial function and morphology, as mitochondria are a major source of ROS. mdpi.com Additionally, the proposed link between Centrin proteins and cellular responses to oxidative load through the control of SPB duplication could be relevant. rutgers.eduresearchgate.netnih.gov The ubiquitin/proteasome system, with which Cdc31 interacts, is also involved in the degradation of oxidized or damaged proteins, contributing to the cellular defense against oxidative stress. nih.govnih.govnih.gov

Involvement in Vesicle-Mediated Transport and Membrane Dynamics

CDC31's participation in vesicle-mediated transport and membrane dynamics is intricately linked to its interaction with Vps13. This partnership is crucial for the efficient movement of proteins and lipids within the cell, specifically impacting pathways originating from the trans-Golgi network (TGN). The formation of a stable complex between Vps13 and CDC31 is a prerequisite for Vps13 function in these membrane-associated processes.

Role in Trans-Golgi Network to Endosome Trafficking

Research has demonstrated that the Vps13-Cdc31 complex is directly required for transport from the trans-Golgi network (TGN) to the late endosome/prevacuolar compartment (PVC) in yeast. Evidence supporting this role comes from studies utilizing temperature-sensitive cdc31 alleles. These mutants exhibit defects in vacuolar protein sorting at restrictive temperatures, indicating a disruption in the trafficking of proteins destined for the vacuole, such as the carboxypeptidase Y (CPY) receptor, Vps10p, which transits through the TGN and endosomes.

Cell-free assays designed to reconstitute TGN-to-PVC transport have further solidified this finding. Fractions derived from strains expressing temperature-sensitive cdc31 alleles display transport defects that mirror those observed in fractions lacking Vps13 (vps13Δ). The addition of purified Vps13 from wild-type cells can restore activity in these deficient fractions, but Vps13 purified from cdc31-ts cells cannot, highlighting the necessity of functional CDC31 within the Vps13 complex for efficient TGN-to-endosome transport.

Contribution to Homotypic Membrane Fusion

In addition to its role in TGN-to-endosome trafficking, the Vps13-Cdc31 complex is also directly involved in the homotypic fusion of TGN membranes. This process, where membranes from the same compartment fuse, is essential for maintaining the structure and function of the TGN.

Cell-free assays specifically designed to measure TGN homotypic fusion have provided key insights into CDC31's contribution. Similar to the transport assays, fractions from cdc31-ts strains show defects in TGN homotypic fusion that resemble those seen with vps13Δ fractions. The functional dependence of Vps13 on active CDC31 is also evident in these fusion assays, where complementation of vps13Δ fractions requires wild-type Vps13 in complex with functional CDC31.

CDC31's calcium-binding property has been proposed to potentially confer calcium sensitivity to Vps13 activity, which could be relevant for TGN fusion, as this process has been shown to be sensitive to rapid chelation of calcium, suggesting a role for transient calcium flux. However, it is also noted that calcium binding is not universally required for all CDC31-mediated activities.

The combined evidence from genetic studies and cell-free reconstitution assays strongly supports a model where CDC31, in a complex with Vps13, acts directly to facilitate both the transport of vesicles from the TGN to endosomes and the fusion of TGN membranes.

Molecular Interactions and Complex Formation of Cdc31 Protein

Direct Protein-Protein Interactions

CDC31 engages in direct interactions with a variety of proteins, contributing to its multifaceted roles in the cell. These interactions are crucial for the assembly and function of protein complexes involved in key cellular pathways.

Interactions with Spindle Pole Body Components (e.g., KAR1, MPS3, SFI1, SPC110)

CDC31 is a key component of the spindle pole body (SPB) half-bridge in Saccharomyces cerevisiae, the functional equivalent of the centrosome in higher eukaryotes. uniprot.orgontosight.ai It is essential for SPB duplication during mitosis and meiosis II. ontosight.aiyeastgenome.org CDC31 is recruited to the SPB half-bridge through interactions with KAR1 and MPS3, playing a role in the initial stages of SPB duplication. uniprot.org

The interaction with SFI1 is particularly significant. SFI1 is a large protein containing multiple CDC31-binding sites (up to 21 in yeast Sfi1). rupress.org CDC31 binding to SFI1 is important for SPB duplication, stabilizing the elongated structure of SFI1 and promoting lateral interactions between SFI1 molecules within the half-bridge. rupress.org Studies using cdc31 temperature-sensitive mutants have shown defects in SPB duplication, often resulting in an enlarged SPB lacking a half-bridge or bridge structure. rupress.org

Research indicates that the N-terminus of SFI1, including the initial CDC31 binding sites, interacts with SPB components SPC29 and SPC42, triggering the assembly of the daughter SPB. rupress.org CDC31 binding to N-SFI1 promotes the recruitment of SPC29 and is essential for satellite formation, a step in daughter SPB assembly. rupress.org

While SPC110 is a major component of the SPB, specifically located in the central plaque and involved in anchoring nuclear microtubules, direct interaction between CDC31 and SPC110 is less directly documented in the provided search results compared to KAR1, MPS3, and SFI1. CDC31 is primarily associated with the SPB half-bridge, which is distinct from the central plaque where SPC110 resides.

Here is a table summarizing key interactions with SPB components:

Interacting ProteinRole in SPBNature of InteractionResearch Finding Highlights
KAR1SPB component, involved in SPB duplicationRecruits CDC31 to the half-bridgeEssential for initial steps of SPB duplication. uniprot.orgresearchgate.net
MPS3SPB component, SUN domain protein in the nuclear envelopeRecruits CDC31 to the half-bridgeInvolved in the initial steps of SPB duplication. uniprot.orgrupress.org
SFI1CDC31-binding protein in the half-bridgeDirect binding, multiple sitesStabilizes SFI1, promotes lateral interactions, essential for daughter SPB assembly and SPC29 recruitment. rupress.org

Associations within the Ubiquitin-Proteasome System (e.g., DSK2, RAD23, Proteasome Subunits)

CDC31 has been identified as a novel regulator of protein degradation through the ubiquitin-proteasome system (UPS). nih.govnih.govnih.gov Research has shown that CDC31 binds to the proteasome and can be purified with multiubiquitinated proteins via its carboxy-terminal EF-hand motifs. nih.govnih.gov

Mutant forms of CDC31 have been shown to have altered interactions with both proteasomes and ubiquitinated substrates, leading to proteolytic defects. nih.gov These mutants are highly sensitive to drugs that cause protein damage and fail to efficiently degrade proteolytic substrates. nih.govnih.gov

The involvement of CDC31 in protein degradation is further supported by its interaction with DSK2. nih.govaacrjournals.org DSK2 is a protein known to function in the ubiquitin-proteasome pathway. nih.govaacrjournals.org

CDC31 is also present in a complex with RAD23 and RAD4 (also known as NEF2) in yeast. nih.govnih.govtandfonline.com RAD23 is required for efficient protein degradation and plays a role in nucleotide excision repair. nih.govtandfonline.com Human RAD23 (hHR23) is present in a complex with the DNA repair factor XPC, and human Centrin-2 has been reported to bind the XPC/hHR23 complex. nih.govnih.govaacrjournals.orgtandfonline.com Similarly, yeast CDC31 is present in a complex with RAD4/RAD23. nih.govnih.govtandfonline.com The interaction between CDC31 and RAD23/RAD4 can vary with the growth phase of the cell. nih.govtandfonline.com

These findings reveal a role for CDC31 in protein degradation, potentially by influencing the interaction or function of components within the UPS and linking it to DNA repair pathways. nih.govnih.govnih.govaacrjournals.org

Here is a table summarizing associations within the Ubiquitin-Proteasome System:

Interacting ComponentRole in UPS/Related PathwayNature of InteractionResearch Finding Highlights
DSK2Functions in the ubiquitin-proteasome pathwayInteraction observedSupports a role for CDC31 in protein degradation. nih.govaacrjournals.org
RAD23Required for efficient protein degradation and DNA repairForms a complex with CDC31 and RAD4Interaction varies with growth phase; links CDC31 to both protein degradation and DNA repair. nih.govnih.govtandfonline.com
Proteasome SubunitsCore machinery for protein degradationDirect bindingCDC31 binds the proteasome; cdc31 mutants show proteolytic defects. nih.govnih.gov

Interaction with DNA Repair Factors (e.g., RAD4/XPC)

CDC31 interacts with the DNA repair protein RAD4, which is the yeast functional counterpart of human XPC (xeroderma pigmentosum group C) protein. rutgers.edunih.govnih.govnih.govaacrjournals.orgtandfonline.com This interaction has been confirmed through various methods, including co-immunoprecipitation. nih.gov Human Centrin-2 is also known to bind XPC, and this interaction is mediated by the C-terminal domain of Centrin-2 binding to a specific motif in XPC. nih.govaacrjournals.org

In yeast, CDC31 binds RAD4, and this interaction does not necessarily require RAD23, although CDC31 is found in a complex with both RAD4 and RAD23 (NEF2). nih.govnih.govtandfonline.com The interaction between CDC31 and the RAD4/RAD23 complex can be regulated and varies under different growth conditions. nih.govtandfonline.com

Mutant forms of CDC31 that exhibit a weaker interaction with RAD4 show increased sensitivity to UV-induced DNA damage. nih.govnih.govtandfonline.com This finding supports a role for CDC31 in DNA repair, likely through its association with RAD4 and the nucleotide excision repair (NER) pathway. rutgers.edunih.govnih.govaacrjournals.org CDC31 has been shown to improve DNA excision in reconstituted systems. rutgers.edu

The interaction with RAD4/XPC also connects CDC31 to the ubiquitin-proteasome system, as RAD4/XPC is involved in both DNA repair and protein degradation. nih.govaacrjournals.orgmolbiolcell.org Both RAD4 and XPC can be conjugated to ubiquitin, a modification that could potentially facilitate their binding to CDC31. rutgers.edu

Here is a table summarizing the interaction with DNA Repair Factors:

Interacting ProteinRole in DNA RepairNature of InteractionResearch Finding Highlights
RAD4/XPCDNA lesion recognition (NER pathway)Direct binding, forms complex with RAD23CDC31 interaction with RAD4 is linked to UV sensitivity in cdc31 mutants; connects CDC31 to DNA repair and potentially protein degradation of repair factors. rutgers.edunih.govnih.govnih.govaacrjournals.orgtandfonline.com

Association with Nuclear Export Machinery Components (e.g., SAC3, THP1, SUS1)

CDC31 is a component of the transcription export complex 2 (TREX-2 complex), which is involved in mRNA nuclear export in yeast. nih.govuniprot.orgebi.ac.ukmolbiolcell.orgnih.govnih.govresearchgate.netmolbiolcell.orgpdbj.org The TREX-2 complex in Saccharomyces cerevisiae consists of SAC3, THP1, SUS1, and CDC31. nih.govebi.ac.ukmolbiolcell.orgnih.govnih.govresearchgate.netmolbiolcell.org This complex facilitates the repositioning and association of actively transcribing genes with nuclear pores, a process known as "gene gating," which is central to coupling transcription, processing, and mRNA nuclear export. nih.govpdbj.org

CDC31 interacts with a central region of SAC3, termed the CID domain, which is crucial for SAC3 function. nih.govnih.gov The crystal structure of a complex containing SAC3(CID), SUS1, and CDC31 reveals that the SAC3(CID) forms an alpha helix around which one CDC31 and two SUS1 chains are wrapped. nih.gov

SUS1 is a small protein that is also a subunit of the SAGA transcription complex. nih.govmolbiolcell.orgnih.govnih.gov In vivo studies have indicated that SUS1 and CDC31 function synergistically to promote the association of the TREX-2 complex with nuclear pores and facilitate mRNA nuclear export. nih.gov

THP1 is another component of the TREX-2 complex, and the SAC3-THP1 complex interacts with CDC31 and SUS1. ebi.ac.uknih.govuniprot.org The TREX-2 complex (SAC3-THP1-SUS1-CDC31) binds to nucleoporins at the nuclear basket, and in conjunction with the export receptor MEX67-MTR2, mediates the nuclear export of messenger ribonucleoprotein particles (mRNPs). molbiolcell.org

A specific temperature-sensitive allele of cdc31 that does not affect SPB duplication or KIC1 kinase activation has been shown to induce mRNA export defects, highlighting the unexpected link between CDC31 and the mRNA export machinery. nih.govmolbiolcell.org

Here is a table summarizing associations with Nuclear Export Machinery Components:

Interacting ProteinRole in Nuclear Export/Related PathwayNature of InteractionResearch Finding Highlights
SAC3Component of TREX-2 complex, nuclear export factorCDC31 binds the CID domain of SAC3SAC3(CID), SUS1, and CDC31 form a complex; crucial for TREX-2 function and NPC association. nih.govnih.govpdbj.org
THP1Component of SAC3-THP1 complex, involved in mRNA exportInteracts with the SAC3-THP1 complexPart of the TREX-2 complex that mediates mRNA export. ebi.ac.uknih.govuniprot.org
SUS1Component of TREX-2 and SAGA complexesBinds SAC3 alongside CDC31Synergizes with CDC31 to promote NPC association of TREX-2 and mRNA export. nih.govmolbiolcell.orgnih.govnih.gov

Interactions with Energy Metabolism Proteins

Recent research indicates a potential role for CDC31 in the energy metabolism pathway. Studies have shown that both wild-type CDC31 and specific cdc31 mutant proteins exhibit distinct interactions with proteins involved in energy metabolism. nih.govrutgers.eduresearchgate.netresearchgate.netresearchgate.net Furthermore, cdc31 mutants have demonstrated sensitivity to oxidative stress and impaired growth on non-fermentable carbon sources. nih.govrutgers.eduresearchgate.netresearchgate.net Significant alterations in mitochondrial morphology have also been observed in these mutants. nih.govrutgers.eduresearchgate.netresearchgate.net While the precise mechanisms by which CDC31 contributes to energy metabolism are not yet fully elucidated, it is hypothesized that Centrin proteins, including CDC31, might link cellular responses to DNA damage, oxidative load, and proteotoxic stresses to growth control through their role in SPB duplication. nih.govresearchgate.netresearchgate.net

Specific biochemical tests have been conducted to validate interactions between CDC31 and mitochondrial factors. rutgers.edu For instance, interactions with proteins like Fis1 and Fzo1, involved in mitochondrial fission and fusion respectively, have been investigated. rutgers.edu

Self-Association and Oligomerization

CDC31, like other centrin proteins, has the capacity for self-association and oligomerization. nih.govdntb.gov.uamdpi.com This property is a common feature of centrin proteins and can be influenced by factors such as calcium binding. researchgate.netdntb.gov.uarupress.org Studies using techniques like 2D gel electrophoresis and immunoblotting have provided evidence for the modification and potential oligomerization of tagged CDC31 protein, appearing as higher-molecular-weight species. nih.gov This self-association may contribute to the structural integrity and function of the complexes in which CDC31 participates. nih.govmdpi.com Controlled self-association or oligomerization can provide new functions or enhance existing ones for proteins. mdpi.com

Formation of Multimolecular Protein Complexes

CDC31 is a core component of several essential multimolecular protein complexes that are critical for various cellular functions.

Spindle Pole Body Half-Bridge Complex

The spindle pole body (SPB) half-bridge is a structure tightly associated with the nuclear envelope and the SPB in yeast, playing a crucial role in the initiation of SPB duplication. rupress.orguniprot.org CDC31 is an essential calcium-binding component of the SPB half-bridge. rupress.orguniprot.orgyeastgenome.orgbiologists.comrupress.org Within the half-bridge, CDC31 interacts with several key proteins, including Kar1, Mps3, and Sfi1. rupress.orguniprot.orgrupress.org

The interaction between CDC31 and Kar1 is particularly important for the localization of CDC31 to the SPB and is required for SPB duplication. researchgate.netnih.govoup.comnih.gov Genetic studies have shown interactions between CDC31 and KAR1 genes, and biochemical experiments have confirmed their physical interaction. nih.govoup.com Kar1 is proposed to help localize CDC31 to the SPB, where CDC31 then initiates SPB duplication. oup.com

Sfi1 is another critical binding partner of CDC31 in the half-bridge. uniprot.orgrupress.org Sfi1 and CDC31 form arrays that are essential for SPB duplication. biologists.comrupress.org CDC31 stabilizes the elongated structure of Sfi1 and promotes lateral interactions between Sfi1 molecules within the half-bridge. rupress.org The N-terminus of Sfi1, including CDC31 binding sites, interacts with other SPB components like Spc29 and Spc42, triggering the assembly of the daughter SPB. rupress.org CDC31 binding to Sfi1 is crucial for the recruitment of Spc29 and satellite formation during SPB biogenesis. rupress.org

Mps3, a SUN domain protein, is also recruited to the half-bridge by CDC31 and Kar1, and it plays a role in SPB duplication. researchgate.netuniprot.org

TREX-2 Transcription Export Complex

CDC31 is a subunit of the TREX-2 (Transcription Export Complex 2) complex, a crucial multiprotein complex involved in coupling gene expression and transcription elongation to mRNA export from the nucleus. uniprot.orgyeastgenome.orgyeastgenome.orgontosight.aibiologists.comnih.govtandfonline.comnih.govrcsb.org The yeast TREX-2 complex is composed of five core subunits: Sac3, Thp1, Sus1, Sem1, and Cdc31. yeastgenome.orgontosight.aibiologists.comnih.govtandfonline.com

The TREX-2 complex is tethered to the inner side of the nuclear pore complex (NPC) and facilitates the association of actively transcribing genes with nuclear pores, a process known as "gene gating". yeastgenome.orgnih.gov CDC31, along with Sus1, binds to the CID (C-terminal interacting domain) region of Sac3, which is essential for the association of the TREX-2 complex with NPCs and for mRNA nuclear export. nih.govnih.govrcsb.orgmolbiolcell.org Structural studies have revealed that Sac3(CID) forms an alpha helix around which one CDC31 and two Sus1 chains are wrapped. rcsb.org Sus1 and CDC31 function synergistically to promote the NPC association of TREX-2 and mRNA export. rcsb.org

The TREX-2 complex interacts with other factors involved in mRNA processing and export, including the TREX-1 complex and the nuclear pore complex. ontosight.ai It also plays a role in mRNA quality control. ontosight.ai

Nucleotide Excision Repair Factor (NEF2) Complex

CDC31 has been found to be present in a complex with Rad4 and Rad23, known as the Nucleotide Excision Repair Factor 2 (NEF2) complex in Saccharomyces cerevisiae. nih.govnih.gov Rad4 and Rad23 form a stoichiometric complex that is required for the incision step of nucleotide excision repair (NER), a pathway responsible for repairing DNA damage, particularly that caused by UV light. yeastgenome.orgasm.org The NEF2 complex specifically binds to UV-damaged DNA. yeastgenome.org

The interaction between CDC31 and the Rad4/Rad23 (NEF2) complex has been demonstrated through co-immunoprecipitation experiments. nih.govnih.gov This interaction suggests a role for CDC31 in DNA repair, linking it to the cellular response to DNA damage. nih.govresearchgate.netresearchgate.netnih.govnih.gov A cdc31 mutant that exhibited a weaker interaction with Rad4 showed increased sensitivity to UV light, further supporting the involvement of CDC31 in this repair pathway. nih.govnih.gov

Putative Complexes in Energy Metabolism Regulation

As mentioned in Section 4.1.7, research suggests that CDC31 interacts with proteins involved in energy metabolism. nih.govrutgers.eduresearchgate.netresearchgate.netresearchgate.net While the precise composition and nature of these putative complexes are still under investigation, the observed interactions and the phenotypes of cdc31 mutants (sensitivity to oxidative stress, poor growth on non-fermentable carbon, altered mitochondrial morphology) indicate that CDC31 may be part of complexes that regulate or influence energy metabolism pathways. nih.govrutgers.eduresearchgate.netresearchgate.net These interactions could represent a link between cell cycle control (via SPB duplication) and metabolic regulation, potentially coordinating growth with cellular stress responses. nih.govresearchgate.netresearchgate.net

Association with PKC1 Pathway Components

Studies in Saccharomyces cerevisiae have demonstrated a functional interaction between the PKC1 pathway and the network of genes involved in CDC31-mediated SPB duplication. Genetic screens have identified components of the PKC1 pathway that interact with SPB duplication genes, including CDC31. researchgate.netoup.comnih.gov Overexpression of multiple components within the PKC1 pathway has been shown to suppress the G2/M phase arrest observed in SPB duplication mutants affecting Cdc31p function. oup.comnih.gov Conversely, mutations in MPK1, a key component of the PKC1 pathway, exhibit synthetic lethality with kar1-17 mutants and exacerbate the cell cycle arrest phenotype of kar1-17. oup.comnih.gov Further genetic interactions have been observed between mutations in SPC110, which encodes a major SPB component, and both CDC31 and the PKC1 pathway. oup.comnih.gov The absence of a specific phosphorylated form of Spc110p in pkc1 and mpk1 mutants supports a model where the PKC1 pathway regulates SPB duplication through phosphorylation events. oup.comnih.gov These genetic interactions are not attributed to the cell wall integrity function typically associated with the PKC1 pathway. oup.comnih.gov Additionally, Cdc31p interacts with Kic1p, an essential protein kinase whose activity is thought to regulate SPB duplication and is involved in maintaining cell morphology and integrity. researchgate.netoup.comuniprot.org

Key genetic interactions involving the PKC1 pathway and CDC31-related genes include:

Gene/Pathway ComponentInteracting Gene/PathwayInteraction TypePhenotypic EffectSource
PKC1 pathwayCDC31 network genesFunctionalSPB duplication researchgate.netoup.comnih.gov
SLG1, PKC1dsk2 rad23High-copy suppressionSPB duplication oup.comnih.gov
MPK1kar1-17Synthetic lethalCell cycle arrest oup.comnih.gov
MPK1kar1-17ExacerbationCell cycle arrest oup.comnih.gov
SPC110CDC31Genetic interactionSPB duplication oup.comnih.gov
SPC110PKC1 pathwayGenetic interactionSPB duplication oup.comnih.gov
Kic1pCdc31pInteractionSPB duplication, cell integrity researchgate.netoup.comuniprot.org

Structural Basis of CDC31-Mediated Protein Interactions

Cdc31 is characterized by the presence of calcium-binding EF-hand motifs, which are crucial for its function and interactions. nih.govontosight.airutgers.edunih.govtandfonline.comnih.gov The carboxy-terminal EF-hand motifs of Cdc31 are specifically implicated in binding to the proteasome and multiubiquitinated proteins. nih.govtandfonline.com The C-terminal domain of Cdc31 is also responsible for its interaction with Rad4. nih.gov

A prominent interaction of Cdc31 is with Sfi1, a protein involved in SPB duplication. Cdc31 binds to conserved sites located along the central alpha-helical region of Sfi1. rupress.org Each molecule of Sfi1 has the capacity to bind a significant number of Cdc31 molecules, up to 21 in yeast. rupress.org This binding is important for stabilizing the elongated structure of Sfi1 and promoting lateral interactions between Sfi1 molecules within the SPB half-bridge. rupress.org The interaction of Cdc31 with the N-terminus of Sfi1 (N-Sfi1) is essential for recruiting other SPB components, such as Spc29 and Spc42, which is a critical step in the assembly of the daughter SPB. rupress.org Research indicates that Cdc31-binding sites 1-3 in N-Sfi1 are particularly important for the efficient recruitment of Spc29. rupress.org

Cdc31 is also a core component of the TREX-2 complex, which functions in mRNA nuclear export. uniprot.orgoup.comrcsb.orgpdbj.orgnih.gov Within this complex, the Sac3 protein serves as a scaffold, particularly through its CID domain (residues 723-805), which forms a long alpha-helix. oup.comrcsb.org Cdc31, along with Sus1, binds to this Sac3 CID domain. oup.comrcsb.org The interaction between Sac3 and Cdc31 primarily involves the EF-3 and EF-4 motifs located in the C-terminal domain of Cdc31. nih.gov Cdc31 and Sus1 act synergistically to facilitate the association of the TREX-2 complex with nuclear pore complexes (NPCs) and to promote efficient mRNA nuclear export. rcsb.org Structural studies, including crystal structures of the Sac3:Sus1:Cdc31 complex (PDB: 3FWC) and the Sac3:Sus1:Cdc31:Nup1 complex (PDB: 4MBE), have provided detailed insights into these interactions. nih.govrcsb.orgpdbj.org

Additional interactions involving Cdc31 include its binding to Kar1p, which is necessary for the proper localization of Cdc31p to the SPB. nih.gov Cdc31 interacts with Mps3 at the SPB half-bridge researchgate.netuniprot.org and with Kic1 researchgate.netuniprot.org and VPS13. uniprot.org Cdc31 also associates with nuclear pore complexes (NPCs). uniprot.org Furthermore, Cdc31 forms a complex with Rad23 and Rad4 (known as the NEF2 complex), and this interaction has been observed to vary depending on the growth phase of the cell. nih.govtandfonline.com Cdc31 also interacts with Dsk2 nih.gov and directly with AAA class ATPases that are components of the proteasome. nih.gov Mass spectrometry studies have identified interactions between Cdc31 and numerous proteins involved in energy metabolism, including Rps3, Cdc19, Tdh3, Hem15, Phb1, and Fmp26, as well as DNA repair proteins like Rad50 and Xrs2. rutgers.edu Cdc31 has also been shown to bind to polyubiquitinated proteins. rutgers.edu The ability of Cdc31 to bind proteins in diverse pathways suggests that its targets may share common structural folds or post-translational modifications. rutgers.edu Specific calcium-dependent interactions between Cdc31 and peptides derived from proteins such as XPC, Sac3, and Sfi1 have been quantified, revealing varying dissociation constants (Kd values). rutgers.edu

Some notable protein interactions involving CDC31 include:

Interacting ProteinComplex/Pathway InvolvedFunctional ContextSource
Kar1pSPB half-bridgeCdc31 localization to SPB, SPB duplication researchgate.netuniprot.orgnih.gov
Sfi1SPB half-bridgeSPB duplication, daughter SPB assembly uniprot.orgnih.govrupress.org
Sac3TREX-2 complexmRNA nuclear export, NPC association nih.govoup.comrcsb.orgpdbj.org
Sus1TREX-2 complexmRNA nuclear export, NPC association oup.comrcsb.orgpdbj.org
Thp1TREX-2 complexmRNA nuclear export oup.comnih.gov
Sem1TREX-2 complexmRNA nuclear export oup.comnih.gov
Nup1Nuclear Pore Complex (NPC), TREX-2TREX-2 association with NPCs, mRNA export oup.compdbj.org
Kic1p-SPB duplication, cell morphology and integrity researchgate.netoup.comuniprot.org
Mps3SPB half-bridgeSPB duplication researchgate.netuniprot.orgrupress.org
VPS13-Potential role in vesicle-mediated transport uniprot.org
Rad23NEF2 complex, Ubiquitin/ProteasomeDNA repair, protein degradation nih.govtandfonline.com
Rad4NEF2 complex, DNA repairDNA repair, protein degradation nih.govrutgers.edutandfonline.com
Dsk2Ubiquitin/ProteasomeProtein degradation nih.gov
Proteasome componentsUbiquitin/ProteasomeProtein degradation nih.govtandfonline.com
Multiubiquitinated proteinsUbiquitin/ProteasomeProtein degradation nih.govrutgers.edutandfonline.com
Rps3, Cdc19, Tdh3, Hem15, Phb1, Fmp26Energy metabolism pathwaysPotential role in energy metabolism rutgers.edu
Rad50, Xrs2DNA repair pathwaysDNA repair rutgers.edu

Regulatory Mechanisms Governing Cdc31 Protein Activity

Calcium and Magnesium Ion-Dependent Regulation

As a member of the EF-hand superfamily, CDC31's function is intimately linked to the binding of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). rutgers.eduacs.orgnih.govresearchgate.netresearchgate.netuniprot.orgmdpi.com These ions act as crucial regulators, influencing the protein's conformation and its affinity for target molecules.

Modulation of Protein Conformation by Cations

Studies, particularly in Saccharomyces cerevisiae Cdc31, have shown that the binding of Ca²⁺ and Mg²⁺ ions induces significant conformational changes. acs.orgnih.govresearchgate.netresearchgate.net In the absence of bound ions (apo-Cdc31), the N- and C-terminal domains of the protein are not distinctly separated. acs.orgnih.govresearchgate.net However, upon binding of Ca²⁺ and Mg²⁺, there is an increase in the protein's α-helix content, leading to structural stabilization. acs.orgnih.govresearchgate.netresearchgate.net Notably, the presence of Mg²⁺ ions facilitates the separation of the N- and C-terminal domains, creating a central groove within the molecule. acs.orgnih.govresearchgate.net This conformational shift is critical for the protein's ability to interact with its binding partners. Some research also suggests that the C-terminal domain of certain centrins, potentially including Cdc31, can maintain an open conformation even without bound Ca²⁺, allowing for target binding via a hydrophobic pocket. mdpi.com

Impact on Target Peptide Binding Affinity

The binding of Ca²⁺ and Mg²⁺ ions directly impacts the affinity of Cdc31 for its target peptides, such as those derived from Kar1, Sfi1, and Sac3 proteins. acs.orgnih.govresearchgate.netresearchgate.net While the affinity shows weak dependence on Ca²⁺, it is notably influenced by Mg²⁺ concentration. acs.orgnih.govresearchgate.netresearchgate.net The groove formed in the Mg²⁺-bound state serves as the binding site for target peptides. acs.orgnih.govresearchgate.net A key feature for target recognition is a 1-4 hydrophobic amino acid motif typically found within a stable amphipathic α-helix in the target peptide. acs.orgnih.govresearchgate.net The presence of Mg²⁺ appears to be important for stimulating these interactions, particularly in resting cellular states. acs.orgnih.govresearchgate.net Research also indicates that the high-affinity peptide binding site may reside in the C-terminal domain, exhibiting limited sensitivity to Ca²⁺, while a lower-affinity N-terminal site might only become active in the presence of Ca²⁺. researchgate.net Constitutive binding between centrin and its targets, even at low intracellular Ca²⁺ levels, has been proposed, with the interaction between yeast Cdc31 and Kar1 serving as an example. mdpi.com

Post-Translational Modifications

Post-translational modifications (PTMs) play a significant role in fine-tuning CDC31 activity and regulating its cellular fate. Phosphorylation and ubiquitination are two key PTMs implicated in controlling Cdc31 function.

Role of Phosphorylation in CDC31 Function

CDC31 is known to undergo phosphorylation. udel.edubiologists.com In fission yeast, phosphorylation of Cdc31 at an N-terminal Cdk1 consensus site is important for promoting spindle pole body (SPB) bridge splitting and separation during mitotic entry. biologists.com Additionally, the kinase Mps1 phosphorylates Cdc31, and this phosphorylation event is necessary for SPB duplication. biologists.com The activity of Kic1p, an essential protein kinase that interacts with Cdc31, is dependent on Cdc31, and Kic1p phosphorylates its substrates in a Cdc31-dependent manner. nih.govresearchgate.net Mutations in Cdc31 can lead to reduced Kic1p kinase activity. researchgate.net Furthermore, phosphorylation of the N-terminus of Sfi1, a protein that interacts with Cdc31, has been shown to have an inhibitory effect, delaying the biogenesis of the daughter SPB until the G1 phase. rupress.org

Ubiquitination and Proteasomal Control of CDC31

Emerging evidence suggests that CDC31 is involved in the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells. rutgers.eduresearchgate.netnih.gov CDC31 has been shown to bind to the proteasome and can be co-purified with multiubiquitinated proteins. nih.gov This indicates a potential role for Cdc31 in the process of protein degradation mediated by ubiquitination. Mutant forms of Cdc31 exhibit altered interactions with both the proteasome and ubiquitinated substrates, resulting in defects in protein degradation. nih.gov The interaction between Cdc31 and the proteasome may be linked to its ability to bind to multiubiquitinated proteins. nih.gov Consistent with this role, Cdc31 mutants demonstrate sensitivity to agents that induce protein damage and are impaired in their ability to efficiently degrade proteolytic substrates. nih.gov Ubiquitination, the process of attaching ubiquitin tags to proteins, often marks them for degradation by the proteasome. thermofisher.commdpi.comthermofisher.comyoutube.com

Cell Cycle-Dependent Regulation of CDC31 Activity and Localization

CDC31 is an essential component of the spindle pole body (SPB) half-bridge in Saccharomyces cerevisiae (budding yeast) and Schizosaccharomyces pombe (fission yeast), structures analogous to centrosomes in higher eukaryotes. uniprot.orgyeastgenome.orgontosight.ainih.govrupress.org The duplication of the SPB is a crucial event that marks the initiation of entry into the cell cycle, specifically the exit from the G1 phase. nih.gov

CDC31 protein localizes to the SPB and is essential for its proper duplication during both mitosis and meiosis II. uniprot.orgyeastgenome.orgontosight.ai Its recruitment to the SPB half-bridge is facilitated by interactions with other key proteins, such as KAR1 and MPS3, which are involved in the initial steps of SPB duplication. uniprot.org Studies have shown that KAR1 is required for the correct localization of Cdc31p to the SPB. nih.gov

The activity and localization of CDC31 are coordinated with cell cycle progression. In fission yeast, Cdc31 is reported to promote SPB duplication during mitotic exit, a phase characterized by the accumulation of Sfi1 at the SPB. biologists.com Furthermore, fission yeast Cdc31 undergoes phosphorylation on an N-terminal Cdk1 consensus site, which is important for promoting bridge splitting and subsequent SPB separation at mitotic entry. biologists.com

While the SPB is a primary site of CDC31 localization, studies in budding yeast have indicated that Cdc31 also exhibits significant localization away from the SPB. nih.gov In Dictyostelium, a Centrin B homolog shows localization to the nuclear envelope during interphase but appears to disperse from this location during mitosis and cytokinesis, although a constant nucleoplasmic localization is also observed. tandfonline.com The interaction between Cdc31 and other protein complexes, such as Rad23/Rad4 (components of the NEF2 DNA repair complex), has been shown to vary with the growth phase in budding yeast, potentially reflecting fluctuations in Cdc31 levels, although some preliminary data suggested constant levels throughout the cell cycle. nih.gov

Allele-Specific Functional Perturbations and Their Consequences

Mutations within the CDC31 gene can lead to a range of allele-specific functional differences and phenotypic consequences. These variations in function and outcome are often linked to the specific location of the mutations within the multi-domain this compound. nih.gov The protein's structure includes distinct regions, with the carboxy terminus playing a significant role in binding cellular partners and the N terminus involved in regulatory functions. nih.gov

Different cdc31 alleles exhibit unique defects, as evidenced by their differential suppression by other proteins like Pkc1, which can suppress the defects of cdc31-2 but not those of cdc31-1 or cdc31-5. nih.gov For instance, the amino acid change in the cdc31-1 allele is located between EF-hand motifs, which are crucial calcium-binding domains. nih.gov

Mutations in CDC31 can lead to significant defects in cellular processes beyond SPB duplication. Studies have shown that cdc31 mutants can exhibit substantial proteolytic defects and altered interactions with the proteasome, indicating a role for Cdc31 in protein degradation pathways. nih.gov Allele-specific differences in protein stability have also been observed, with mutant proteins like cdc31-1 and cdc31-2 being more unstable than the wild-type protein. nih.gov

Furthermore, specific cdc31 alleles have been linked to sensitivity to DNA damage and defects in DNA repair. A cdc31 mutant displaying a weaker interaction with Rad4 showed increased sensitivity to UV light. nih.gov

Beyond SPB duplication defects, which can cause G1 phase arrest due to the failure of SPB duplication nih.gov, cdc31 mutants have also been found to exhibit defects in cell integrity and morphology. For example, cdc31-1 and cdc31-2 mutants have been associated with elongated bud growth, and several alleles (cdc31-2, cdc31-5, and CDC31-16) show varying degrees of cell lysis defects. nih.gov The diverse phenotypes observed among different cdc31 alleles suggest that CDC31 may be involved in multiple morphological processes. nih.gov

Allele-specific effects extend to metabolic functions as well. Specific cdc31 mutant proteins, including cdc31-1 and cdc31-2, have demonstrated distinct interactions with proteins involved in energy metabolism. rutgers.edu These mutants also showed unique sensitivities to oxidative stress and exhibited poor growth when utilizing non-fermentable carbon sources. rutgers.edu

The consequences of allele-specific functional perturbations highlight the multifaceted roles of CDC31 and the importance of specific protein domains and interactions for its various functions. The table below summarizes some observed allele-specific phenotypes of cdc31 mutants in Saccharomyces cerevisiae:

CDC31 AlleleObserved Phenotypes/CharacteristicsReferences
cdc31-1Elongated bud growth, more unstable protein, distinct interactions with energy metabolism proteins, sensitivity to oxidative stress, poor growth on non-fermentable carbon. nih.govnih.govrutgers.edu nih.govnih.govrutgers.edu
cdc31-2Elongated bud growth, cell lysis defect, more unstable protein, distinct interactions with energy metabolism proteins, sensitivity to oxidative stress, poor growth on non-fermentable carbon. nih.govnih.govrutgers.edu nih.govnih.govrutgers.edu
cdc31-5Cell lysis defect. nih.gov nih.gov
cdc31-8Temperature-sensitive defect in SPB duplication (in S. pombe). biologists.com biologists.com
CDC31-16Cell lysis defect. nih.gov nih.gov
cdc31 mutant (weak Rad4 interaction)Sensitivity to UV light. nih.gov nih.gov
ΔAn-cdc31 (A. nidulans)Classical cell cycle arrest with a single nucleus. molbiolcell.org molbiolcell.org

Different types of mutations, such as missense, nonsense, frameshift, and start-loss mutations, can all contribute to allele-specific effects by altering the protein sequence, truncating the protein, or affecting translation initiation, leading to varied impacts on protein structure and function. bredagenetics.comkhanacademy.org The severity and nature of the resulting phenotype depend on the specific mutation and its effect on CDC31's interactions and activities, forming what is known as an allelic series where different alleles of the same gene exhibit varying levels of functional capacity. libretexts.org

Functional Interplay and Signaling Cascades Involving Cdc31

Integration within the Cell Cycle Regulatory Network

CDC31 is an essential component of the SPB, the primary microtubule-organizing center in yeast, analogous to the centrosome in higher eukaryotes. ontosight.ainih.govuniprot.org Its involvement in SPB duplication is critical for accurate chromosome segregation during mitosis and meiosis II. ontosight.aiuniprot.orgyeastgenome.org Temperature-sensitive alleles of CDC31 lead to specific defects in SPB duplication, resulting in cell cycle arrest, often in the G1 phase. ontosight.ainih.govuniprot.org The duplication of the SPB is a key event that marks the exit from G1 phase and the initiation of chromosome duplication. nih.gov

CDC31 is localized to the SPB half-bridge and is required for the initial steps of SPB duplication. uniprot.org Its recruitment to the half-bridge involves interactions with other SPB components such as Kar1p and Mps3p. uniprot.orgresearchgate.net The interaction between Cdc31p and Kar1p is required during the early stages of SPB duplication. researchgate.net In fission yeast, Schizosaccharomyces pombe, Cdc31 is necessary for the assembly of Sfi1 parallel arrays and functions during mitotic exit to promote SPB duplication. biologists.com Phosphorylation of Cdc31 on an N-terminal Cdk1 consensus site in fission yeast promotes bridge splitting and SPB separation at mitotic entry. biologists.com

Genetic interactions between CDC31 and other genes involved in SPB duplication, such as KAR1, DSK2, and RAD23, highlight its central role in this process. nih.govnih.gov High-copy-number expression of Cdc31 has been shown to overcome the SPB duplication defect in rad23Δ dsk2Δ mutants, suggesting a link between protein degradation and cell cycle entry regulated by Cdc31. nih.gov

Cross-Talk with Cell Wall Integrity Pathways (e.g., PKC1 pathway)

Studies have revealed genetic interactions between the PKC1 pathway and genes involved in SPB duplication, including CDC31. nih.govnih.gov Components of the PKC1 pathway were identified in genetic screens as interacting with SPB duplication genes affecting Cdc31p function. nih.govnih.gov For instance, SLG1 and PKC1 were found as high-copy suppressors of dsk2Δ rad23Δ, and a mutation in MPK1 was synthetically lethal with kar1-Δ17. nih.govnih.gov

While the PKC1 pathway is primarily known for its role in maintaining cell wall integrity, the genetic interactions observed with SPB mutants affecting Cdc31p function are unlikely to be solely related to cell wall integrity, as these SPB mutants did not exhibit cell wall defects. nih.govnih.gov Overexpression of multiple components of the PKC1 pathway suppressed the G2/M arrest phenotype of SPB duplication mutants, and mutations in MPK1 exacerbated the cell cycle arrest of kar1-Δ17, suggesting a role for the PKC1 pathway in regulating SPB duplication. nih.govnih.gov Furthermore, mutations in SPC110, encoding a major SPB component, showed genetic interactions with both CDC31 and the PKC1 pathway. nih.govnih.gov Phosphorylation of Spc110p, a process regulated by the PKC1 pathway, provides further support for this regulatory link. nih.govnih.gov CDC31 is also involved in connection with the protein kinase Kic1p in the maintenance of cell morphology and integrity. uniprot.org

Coordination with DNA Repair Signaling

CDC31 has been implicated in regulating DNA repair processes. nih.govrutgers.edu Yeast Cdc31 interacts with Rad4, a functional counterpart of the human nucleotide excision repair (NER) protein XPC. nih.govrutgers.edunih.gov This interaction is significant because human Centrin-2 can bind XPC and enhance the efficiency of nucleotide excision repair. nih.govrutgers.edu

Research indicates that the interaction between Cdc31 and the Rad4/Rad23 complex (also known as NEF2) can vary depending on the growth phase of the cell. nih.govnih.gov A mutant form of Cdc31 that exhibits a weaker interaction with Rad4 shows increased sensitivity to UV light, a known inducer of DNA damage repaired by the NER pathway. yeastgenome.orgnih.govnih.gov This suggests that the interaction between Cdc31 and DNA repair proteins is important for efficient DNA damage response. nih.gov

The connection between Cdc31 and DNA repair may also involve its role in protein degradation. Rad23, a component of the complex that interacts with Cdc31, is involved in both DNA repair and protein degradation. nih.govnih.gov

Interconnections with Membrane Trafficking Routes

Recent studies have revealed a role for Cdc31 in vesicle-mediated transport, specifically in trans-Golgi network (TGN) to endosome traffic and TGN homotypic fusion, in a Vps13-dependent manner. nih.govrupress.orguniprot.orgresearchgate.net Vps13 is a conserved protein involved in membrane trafficking, and it has been found to associate with Cdc31, suggesting the formation of a stable complex. nih.govrupress.org

Temperature-sensitive cdc31 alleles have been screened for defects in vacuolar protein sorting in vivo, and many of these alleles caused defects at the nonpermissive temperature. nih.gov Furthermore, Vps13 purified from cdc31-ts cells was unable to complement fractions from vps13Δ cells, even in the presumed presence of wild-type Cdc31, providing evidence that a complex of Vps13 and active Cdc31 is required for Vps13 function in vesicle-mediated TGN-PVC transport and TGN homotypic fusion. nih.gov This indicates a direct role for the Vps13-Cdc31 complex in specific membrane trafficking events. nih.govrupress.org

Links to Stress Response Pathways (e.g., Oxidative Stress)

CDC31 has been linked to cellular responses to various stresses, including oxidative stress. nih.govrutgers.edu cdc31 mutants have shown unique sensitivities to oxidative stress. rutgers.edu Specific cdc31 mutant proteins (cdc31-1; cdc31-2) exhibited distinct interactions with proteins involved in energy metabolism, and these mutants showed sensitivity to oxidative stress and poor growth on non-fermentable carbon sources. rutgers.edu Significant alterations in mitochondrial morphology were also detected in cdc31 mutants. rutgers.edu

While the precise mechanism by which Cdc31 contributes to stress responses is not fully understood, it is proposed that by controlling SPB duplication, Centrin proteins might link cellular responses to DNA damage, oxidative load, and proteotoxic stresses to growth control. nih.govrutgers.edu Growth arrest can occur under stress conditions, and Cdc31's role in SPB duplication could be essential for coordinating growth control with stress responses. rutgers.edu The ubiquitin/proteasome system, in which Cdc31 is also involved, plays a role in degrading damaged or misfolded proteins that can accumulate under stress conditions, further linking Cdc31 to stress response pathways. nih.govrutgers.eduyeastgenome.orgnih.govnih.gov

Here is a table summarizing some of the interactions and pathways involving CDC31:

Pathway/ProcessInteracting Proteins/ComponentsObserved Effect of cdc31 Mutation/PerturbationReferences
Cell Cycle Regulation (SPB Duplication)Kar1p, Mps3p, Sfi1, Cdk1Defects in SPB duplication, G1 or G2/M arrest, abnormal cell morphology, increased polyploidy ontosight.aiuniprot.orgyeastgenome.orgnih.govuniprot.orgresearchgate.netbiologists.com
Cell Wall IntegrityPKC1 pathway components (e.g., Pkc1, Mpk1, Spc110), Kic1pGenetic interactions with PKC1 pathway, potential role in cell morphology and integrity uniprot.orgnih.govnih.gov
DNA Repair (NER)Rad4 (XPC homolog), Rad23 (hHR23 homolog), Rad50, Xrs2Decreased UV resistance, sensitivity to UV light, altered interaction with Rad4 rutgers.eduyeastgenome.orgnih.govnih.govaacrjournals.org
Membrane TraffickingVps13Defects in TGN to endosome traffic and TGN homotypic fusion nih.govrupress.orguniprot.orgresearchgate.net
Stress Response (Oxidative Stress)Proteins in energy metabolism, ProteasomeSensitivity to oxidative stress, poor growth on non-fermentable carbon, altered mitochondrial morphology nih.govrutgers.eduyeastgenome.orgnih.gov

Evolutionary Perspectives and Homologs of Cdc31 Protein

Comparative Analysis of Centrin Family Proteins

Centrins constitute a distinct subfamily within the EF-hand superfamily of calcium-binding proteins. nih.govnih.gov Comparative analyses of amino acid sequences have revealed that centrins are highly conserved, particularly in their EF-hand consensus motifs. nih.govresearchgate.net However, the amino-terminal subdomain is more variable and is thought to contribute to functional diversity among different centrin species. nih.gov

Phylogenetic analyses indicate that the EF-hand domains within centrins likely arose from twofold duplication of an ancestral EF-hand motif. nih.gov Despite containing EF-hand motifs, some centrins have lost the ability to bind Ca2+ during molecular phylogenesis. nih.gov Structural and biophysical investigations highlight that centrins exhibit a wider range of calcium binding affinities compared to calmodulin, suggesting functional specialization. nih.gov

Comparative sequence analysis has defined two principal centrin subfamilies: one related to budding yeast CDC31 and the other more homologous to Chlamydomonas centrin (CrCEN). nih.gov Human centrins HsCEN1 and HsCEN2 cluster with CrCEN, while HsCEN3 and yeast CDC31 belong to a distinct subfamily. nih.gov

Functional Conservation Across Eukaryotic Species

Centrins are ubiquitous in eukaryotes and are generally associated with MTOCs. researchgate.netnih.gov Their roles in the duplication and proper functioning of ciliary basal bodies and centrosomes are widely conserved. researchgate.netnih.gov In lower eukaryotes like Saccharomyces cerevisiae (where CDC31 was first identified) and the green alga Chlamydomonas reinhardtii, a single centrin gene is typically present. nih.govnih.gov

In Saccharomyces cerevisiae, the CDC31 protein localizes to the half-bridge of the spindle pole body (SPB), the yeast equivalent of the centrosome, and is essential for SPB duplication. researchgate.netnih.govuniprot.org Studies in Chlamydomonas reinhardtii have shown that depletion of CrCentrin leads to a significant reduction in the number of basal bodies, suggesting a defect in their duplication or maturation. nih.gov These findings underscore the conserved role of centrins in MTOC duplication across diverse eukaryotic lineages.

Beyond MTOCs, centrins have also been implicated in other conserved cellular processes, including DNA repair, mRNA nuclear export, protein degradation, and signal transduction, although their precise roles in many non-centrosomal locations remain under investigation. nih.govnih.gov

Divergence and Specialization of Mammalian Centrin Homologs (CETN1, CETN2, CETN3)

Mammalian genomes typically contain multiple centrin genes, a result of gene duplication or retrotransposition events. nih.gov Humans have three centrin genes: CETN1, CETN2, and CETN3. nih.govnih.gov Mice have an additional isoform, CETN4. nih.govmolbiolcell.org

While CETN2 is generally ubiquitously expressed, CETN1 expression is often more restricted, observed in ciliated cells, male germ cells, and neurons. nih.govnih.gov CETN1 is proposed to have originated from a retroposition of CETN2, as it lacks introns and exhibits features of a retroposon. nih.gov CETN3 is also ubiquitously expressed in somatic cells. molbiolcell.orgnih.gov

Sequence identity varies among mammalian centrins. Human CETN1 and CETN2 share high sequence identity (83-84%), while the identity between CETN2 and CETN3 is lower (51-52%). nih.govnih.govacs.org This suggests different evolutionary constraints on the conservation of various centrin subdomains. nih.gov

Mammalian centrins exhibit specialized functions. CETN2 and CETN3 are localized to the distal lumen of centrioles and the procentriole bud and are involved in centriole duplication. molbiolcell.orgsemanticscholar.org Depletion of CETN2 in human cells inhibits centriole biogenesis. nih.govmolbiolcell.orgsemanticscholar.org CETN2 and CETN3 also cooperate in stabilizing the structure of the connecting cilium in photoreceptors. nih.gov CETN1 is predominantly expressed in spermatozoa and is located in the centrioles. researchgate.net

Data Table: Sequence Identity among Human Centrin Homologs

Protein PairApproximate Sequence Identity (%)Source
HsCEN1 vs HsCEN283-84 nih.govacs.org
HsCEN2 vs HsCEN351-52 nih.govnih.govacs.org

Orthologs and Paralogs in Model Organisms

The study of orthologs and paralogs in model organisms is crucial for understanding the evolutionary history and functional divergence of the centrin family. Orthologs are genes in different species that evolved from a common ancestral gene through speciation, typically retaining the same function. libretexts.orgstanford.edu Paralogs are genes within the same genome that arose from a gene duplication event, which may lead to new functions. libretexts.orgstanford.edu

As mentioned, Saccharomyces cerevisiae has a single centrin gene, CDC31, which is considered an ortholog of mammalian CETN3. nih.govpnas.org Chlamydomonas reinhardtii also has a single centrin gene, CrCEN, which is orthologous to mammalian CETN1 and CETN2. nih.govnih.govmolbiolcell.org The functional differences between CrCEN (involved in contractile functions) and ScCDC31 (involved in SPB duplication) in lower eukaryotes suggested the existence of distinct subfamilies even before extensive mammalian data were available. pnas.org

In organisms like Plasmodium falciparum and Trypanosoma brucei, multiple centrin-like proteins (four and five, respectively) have been identified, indicating considerable diversification through duplication events. nih.gov The presence of multiple centrin paralogs in higher eukaryotes compared to single genes in many lower eukaryotes highlights the role of gene duplication in the expansion and specialization of the centrin family. nih.govasm.org

Insights from Comparative Genomics and Proteomics

Comparative genomics and proteomics have been instrumental in identifying and characterizing centrin family members across a wide range of species and in elucidating their cellular roles. nih.govbiologists.comcpgr.org.za

Proteomic analysis of isolated basal bodies from Chlamydomonas reinhardtii identified centrin as a major component, confirming its conserved association with these structures. nih.gov Combining proteomic data with comparative genomics has helped identify conserved centriolar proteins, including centrins, that were likely present in the last common ancestor of eukaryotes. nih.govwicksteadlab.co.uk

Studies comparing the proteomes of different organisms, including mammalian sperm cells, have further refined the understanding of centrin localization and interaction networks. biologists.com These analyses have shown that while centrins are core components of MTOCs, their precise interaction partners and roles can vary between species and even within different cellular contexts in the same organism. researchgate.netnih.govresearchgate.net

Comparative genomic analyses also provide insights into the evolutionary events, such as gene duplication and loss, that have shaped the diversity of the centrin family across eukaryotes. nih.govasm.org The identification of centrin orthologs and paralogs through these approaches allows for the inference of conserved functions and the investigation of novel, species-specific roles. libretexts.orgstanford.edu

Advanced Research Methodologies Applied to Cdc31 Protein Studies

Genetic Screening Approaches

Genetic screening approaches have been crucial for identifying genes and proteins that are functionally related to CDC31. These methods involve systematically testing for genetic interactions that affect a particular phenotype related to CDC31 function.

Two-Hybrid Systems

Two-hybrid systems, particularly the yeast two-hybrid (Y2H) system, are widely used genetic tools to identify protein-protein interactions nih.govwikipedia.org. This technique relies on reconstituting a functional transcription factor when two proteins of interest interact, leading to the activation of a reporter gene. The yeast two-hybrid system has been employed to identify proteins that physically bind to CDC31. For instance, studies have utilized CDC31 as bait to screen for interacting partners within the spindle pole body and other cellular complexes yeastgenome.orgrupress.orgembopress.org. These screens have helped to map the interaction network of CDC31, revealing associations with proteins like Kar1p and Mps3p, which are also localized to the SPB half-bridge and are essential for SPB duplication uniprot.orgrupress.orgembopress.org. The interaction between CDC31 and Kar1p is considered primary for recruiting CDC31 to the SPB rupress.orgresearchgate.net.

Table 1: Examples of CDC31 Interactors Identified by Two-Hybrid Screens

Interacting ProteinCellular Localization/FunctionReference
Kar1pSPB half-bridge, SPB duplication uniprot.orgrupress.orgembopress.org
Mps3pSPB half-bridge, SPB duplication uniprot.orgrupress.org
Sfi1SPB component yeastgenome.orgresearchgate.net
Sac3Nuclear export factor, TREX-2 complex researchgate.netresearchgate.net
Thp1Nuclear export factor, TREX-2 complex researchgate.netresearchgate.net
Sus1SAGA complex, TREX-2 complex, mRNA export researchgate.netresearchgate.net

Suppressor and Synthetic Lethality Screens

Suppressor and synthetic lethality screens are powerful genetic methods used to uncover functional relationships between genes nih.govfrontiersin.org. A suppressor screen identifies mutations in one gene that alleviate the phenotype caused by a mutation in another gene, suggesting that the two genes function in related pathways or that one gene's product can compensate for the loss of the other. Synthetic lethality occurs when mutations in two genes individually have little to no effect on viability, but their combination is lethal, indicating that the two genes perform redundant or essential parallel functions nih.govfrontiersin.org.

Suppressor screens have been conducted to identify genes that, when mutated or overexpressed, can suppress the defects caused by mutations in CDC31. For example, suppressor screens of kar1 mutants, which are defective in SPB duplication, led to the identification of CDC31 as a suppressor, highlighting the close functional relationship between these two genes in SPB duplication yeastgenome.orgnih.govresearchgate.net. Additionally, high-copy suppressor screens have identified components of the PKC1 pathway as suppressors of mutants affecting CDC31 function, suggesting a functional interaction between this pathway and the SPB duplication network oup.comnih.gov.

Synthetic lethality screens involving CDC31 have revealed genes whose products are essential when CDC31 function is compromised. For instance, a strain deleted for both DSK2 and RAD23, genes encoding ubiquitin-like proteins, exhibits synthetic lethality with a block in SPB duplication, and DSK2 was initially identified as a suppressor of kar1 alongside CDC31, indicating complex genetic interactions within the SPB duplication and protein degradation pathways nih.govresearchgate.net. Furthermore, genetic screens have been performed to identify suppressors of the spontaneous diploidization phenotype observed in certain cdc31 mutants, providing insights into the mechanisms that maintain ploidy and the role of CDC31 in this process plos.orgresearchgate.netbiorxiv.org.

Table 2: Examples of Genes Identified in Suppressor and Synthetic Lethality Screens with CDC31 Mutants

Screen TypeInteracting Gene/PathwayPhenotype Suppressed/Synthetically Lethal WithReference
SuppressorKAR1SPB duplication defects yeastgenome.orgnih.govresearchgate.net
SuppressorPKC1 pathway componentsSPB duplication defects, G2/M arrest oup.comnih.gov
SuppressorDSK2kar1 mutation defects nih.govresearchgate.net
SuppressorExtra copy of cdc31-2Spontaneous diploidization plos.orgbiorxiv.org
Synthetic LethalityDSK2 and RAD23Block in SPB duplication nih.govresearchgate.net
SuppressorSPC110Genetic interactions with CDC31 and PKC1 oup.comnih.gov

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential for studying the molecular properties of CDC31 protein, including its structure, interactions, and enzymatic activities (if any).

Protein Purification and Reconstitution Assays

Purification of this compound is a prerequisite for detailed biochemical and biophysical studies. Recombinant CDC31 has been expressed and purified from systems like E. coli for in vitro analysis semanticscholar.org. Purification protocols often leverage its calcium-binding properties. Once purified, CDC31 can be used in reconstitution assays to study its function in a controlled environment. For example, reconstitution assays have been used to demonstrate that purified this compound binds calcium ions semanticscholar.org. Reconstituted systems involving CDC31 and its binding partners can also be used to study complex assembly and function in vitro yeastgenome.orgrutgers.edu. Reconstitution assays have also been used to study the role of Cdc31 in DNA repair in a reconstituted system rutgers.edu.

Co-Immunoprecipitation and Affinity Purification

Co-immunoprecipitation (Co-IP) and affinity purification are biochemical methods used to identify proteins that physically interact with a specific protein of interest in a cellular extract thermofisher.comnih.gov. These techniques involve using an antibody or an affinity tag to isolate the target protein and any associated proteins.

Co-IP experiments have been widely used to validate protein-protein interactions with CDC31 that were initially identified through genetic screens or other methods. For instance, Co-IP has confirmed the interaction between CDC31 and Kar1p embopress.org. Studies have also used Co-IP to show that CDC31 interacts with components of the proteasome and multiubiquitinated proteins, indicating its role in protein degradation nih.gov. Affinity purification, often using tagged versions of CDC31 (e.g., TAP-tagged or FLAG-tagged), followed by mass spectrometry, has allowed for the identification of novel CDC31-interacting proteins and the characterization of protein complexes containing CDC31 yeastgenome.orgrutgers.eduresearchgate.netresearchgate.netnih.gov. These studies have confirmed interactions with SPB components and revealed associations with proteins involved in mRNA export, such as Sac3, Thp1, and Sus1, as part of the TREX-2 complex researchgate.netresearchgate.net.

Table 3: Examples of CDC31 Interactors Identified by Co-Immunoprecipitation and Affinity Purification

Interacting Protein/ComplexCellular Localization/FunctionMethod UsedReference
Kar1pSPB half-bridge, SPB duplicationCo-Immunoprecipitation embopress.org
Proteasome componentsProtein degradationCo-Immunoprecipitation, Affinity Purification nih.gov
Multiubiquitinated proteinsProtein degradationCo-Immunoprecipitation, Affinity Purification nih.gov
Rad4, Rad50, Xrs2DNA repairAffinity Purification rutgers.edu
Sac3, Thp1, Sus1 (TREX-2)Nuclear export factor, mRNA exportAffinity Purification researchgate.netresearchgate.net
Proteins in energy metabolismEnergy metabolismAffinity Purification rutgers.edu

Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the thermodynamic parameters of molecular interactions, such as binding affinity, stoichiometry, enthalpy, and entropy thebiogrid.orggoogle.co.ukbitesizebio.com. ITC directly measures the heat released or absorbed upon binding, providing a comprehensive thermodynamic profile of the interaction.

ITC has been applied to study the binding of calcium and magnesium ions to CDC31, as well as its interaction with target peptides from binding partners like Kar1, Sfi1, and Sac3 nih.gov. These studies have shown that CDC31 binds calcium and magnesium with specific affinities and that the binding of these ions can influence its interaction with target peptides nih.gov. ITC experiments have provided quantitative data on the binding strength and stoichiometry of CDC31 interactions, contributing to a deeper understanding of the molecular basis of its function and regulation thebiogrid.orggoogle.co.uknih.gov. For example, ITC studies have characterized the binding sites for calcium and magnesium in CDC31 and demonstrated that target peptide binding can be weakly dependent on the presence of these ions nih.gov.

Table 4: Summary of ITC Findings for CDC31 Interactions

InteractionBinding Parameter MeasuredKey FindingsReference
Ca²⁺ and Mg²⁺ bindingAffinity, StoichiometryCDC31 displays mixed Ca²⁺/Mg²⁺ site in N-terminus, low-affinity Ca²⁺ sites in C-terminus. nih.gov
CDC31 with target peptides (Kar1, Sfi1, Sac3)AffinityBinding affinity shows weak dependence on Ca²⁺ and Mg²⁺. Hydrophobic motif is critical. nih.gov

Small-Angle X-ray Scattering (SAXS)

While detailed, isolated SAXS studies focusing solely on the Saccharomyces cerevisiae this compound were not prominently featured in the search results, SAXS has been utilized in the broader context of studying CDC31 and its interactions. Studies investigating the calcium, magnesium, and protein target binding properties and conformations of Cdc31 in solution have employed biophysical techniques, which can include SAXS. Furthermore, SAXS has been mentioned in the context of studying the Sfi1-Cdc31 complex, a crucial component of the SPB half-bridge, often alongside techniques like expansion microscopy to understand their spatial organization.

SAXS is particularly well-suited for characterizing flexible proteins and multi-domain proteins with flexible linkers, which is relevant given CDC31's interaction with the elongated Sfi1 protein. The technique can provide valuable complementary data to high-resolution structural methods like X-ray crystallography and cryo-Electron Microscopy, especially when studying proteins in their native-like solution state. Although specific detailed SAXS data for isolated this compound structure were not extensively found, its application in studying CDC31's binding interactions and the architecture of complexes it forms highlights its utility in understanding the protein's behavior in solution.

High-Throughput Omics Approaches

High-throughput omics approaches, particularly in the field of proteomics, have revolutionized the study of protein localization, interactions, and dynamics on a global scale. These methods enable researchers to gain comprehensive insights into the cellular roles of proteins within their native environment.

Quantitative Proteomics for Localization and Interactions

Quantitative proteomics, often coupled with techniques like affinity purification or subcellular fractionation, allows for the measurement of protein abundance, localization, and changes in protein-protein interactions under different cellular conditions. This approach provides a quantitative view of the proteome, enabling the identification of proteins that are enriched in specific cellular compartments or those whose interaction profiles change in response to stimuli.

In the context of CDC31, quantitative proteomics approaches have been instrumental in mapping its cellular location and identifying its interaction partners. CDC31 is known to interact with several proteins at the SPB half-bridge, including Kar1p, Mps3p, and Sfi1p, interactions that are crucial for SPB duplication. yeastgenome.org Quantitative proteomics methods, such as affinity capture followed by mass spectrometry, have been used to identify these and other interacting proteins. Beyond the SPB, quantitative proteomics has also contributed to the understanding of CDC31's role in protein degradation through its association with the proteasome and multiubiquitinated proteins. nih.gov

Dynamic Organellar Mapping (DOM)

Dynamic Organellar Mapping (DOM) is a specific quantitative proteomics technique that provides a global view of protein subcellular localization and allows for the detection of protein translocation events. This method typically involves cell fractionation followed by quantitative mass spectrometry to generate protein abundance profiles across different cellular fractions. These profiles are then used to assign proteins to specific organelles or cellular compartments. By comparing maps generated under different conditions, researchers can identify proteins that change their localization.

A notable application of DOM in yeast has provided insights into the localization of CDC31. A study utilizing Dynamic Organellar Maps to investigate protein localization changes during endoplasmic reticulum (ER) stress in yeast found that some SPB proteins, including Cdc31, moved with the nuclear envelope. This finding, derived from a proteome-wide analysis, suggests potential dynamic associations or reorganizations involving CDC31 and the nuclear envelope in response to cellular stress. DOM offers a powerful label-free approach for systematically studying protein movements within the cell, complementing targeted microscopy studies.

Advanced Microscopy Techniques

Advanced microscopy techniques provide the spatial resolution and dynamic observation capabilities necessary to visualize the localization, dynamics, and structural context of the this compound within the cell.

Live-Cell Imaging and Fluorescence Microscopy

Live-cell imaging and fluorescence microscopy are indispensable tools for studying the behavior of proteins in living cells in real-time. By tagging proteins with fluorescent markers, such as Green Fluorescent Protein (GFP), researchers can visualize their localization, track their movements, and observe dynamic processes.

Fluorescence microscopy, including live-cell imaging, has been widely used to study the localization of CDC31 in yeast. Studies have utilized GFP-tagged CDC31 or fusions of GFP to proteins that interact with CDC31, such as Sfi1, to visualize their presence at the SPB. uniprot.org These studies have confirmed CDC31's localization to the SPB and provided insights into its dynamic behavior during the cell cycle. For instance, live-cell imaging has shown that GFP-Cdc31 signals persist at the SPB during meiotic prophase in fission yeast. Furthermore, fluorescence microscopy has been used to analyze the localization of Sfi1-GFP and demonstrate that its proper targeting to the SPB half-bridge requires the Cdc31-binding regions of Sfi1. uniprot.org Live-cell imaging of cdc31 mutant cells has also been employed to analyze cell cycle progression and the consequences of cdc31 inactivation on spindle formation. uniprot.org High-resolution fluorescence microscopy techniques, including super-resolution methods, are increasingly being applied to study the precise organization of SPB components like Cdc31 and Sfi1.

Electron Microscopy for Subcellular Structure Analysis

Electron Microscopy (EM) provides significantly higher resolution compared to light microscopy, allowing for the detailed analysis of cellular ultrastructure and the precise localization of proteins within these structures. Techniques such as transmission electron microscopy (TEM) and immunoelectron microscopy have been particularly valuable in studying the architecture of the SPB and the placement of its components.

Mutagenesis and Allele Characterization

Mutagenesis, the process of intentionally altering the genetic sequence, has been a powerful tool in studying CDC31. By creating specific mutations, researchers can investigate the impact of these changes on protein function, localization, and interaction with binding partners. Characterization of the resulting alleles, or variant forms of the gene, provides insights into the functional importance of specific amino acids or protein domains.

Site-Directed Mutagenesis for Functional Dissection

Site-directed mutagenesis allows for precise changes to be made at specific nucleotide positions within the CDC31 gene, resulting in predetermined amino acid substitutions in the protein. wikipedia.org This technique is particularly valuable for dissecting the functions of individual residues or small motifs within CDC31. For instance, studies have utilized site-directed mutagenesis to investigate the role of EF-hand motifs, which are critical for calcium binding, in Centrin function. wikipedia.orgmdpi.comnih.govnih.gov Mutations within these EF-hand loops can perturb calcium binding and subsequently affect the protein's conformation and interaction with targets.

Research on Scherffelia dubia centrin (SdCen) employed site-directed mutagenesis to analyze the binding affinity of centrin mutants to partner proteins like XPC and Sfi1. nih.gov Mutating specific residues, such as F109 and E144 in SdCen, revealed their differential importance in binding to these distinct targets. The F109L mutation reduced binding to both XPC and Sfi1, while the E144A mutation specifically reduced binding to XPC, highlighting the role of E144 in discriminating between these partners. nih.gov

In Tetrahymena, site-directed mutagenesis was used to create mutations within the loop regions of Centrin 1's four EF hands. nih.gov Mutating the first residue of the loop region, typically an aspartate crucial for Ca2+ binding, to alanine (B10760859) was shown to perturb calcium binding. nih.gov These EF hand mutant alleles exhibited temperature-sensitive basal body phenotypes, indicating the importance of calcium binding for Centrin 1 function in basal body biology. nih.gov

Conditional Mutant Analysis (e.g., Temperature-Sensitive Alleles)

Conditional mutants, such as temperature-sensitive (TS) alleles, are invaluable for studying essential genes like CDC31. google.comwikipedia.org TS mutants express a protein that is functional at a permissive temperature but loses function at a restrictive (higher) temperature. wikipedia.org This allows researchers to maintain viable cells at the permissive temperature and then rapidly inactivate protein function by shifting to the restrictive temperature, enabling the study of acute effects.

Numerous temperature-sensitive cdc31 alleles have been isolated and characterized in model organisms like Saccharomyces cerevisiae (budding yeast). yeastgenome.orgnih.govrutgers.edurupress.orgrupress.orgnih.gov These mutants have revealed diverse phenotypes, including defects in SPB duplication, cell cycle arrest (often at G2/M phase), and altered interactions with various proteins. yeastgenome.orgnih.govrutgers.edurupress.orgrupress.orgnih.gov For example, a screen for cdc31 temperature-sensitive mutant alleles in yeast showed that many C-terminal domain mutations resulted in protein mislocalization. nih.gov Some cdc31 TS alleles have also been shown to induce mRNA export defects, suggesting a role for Cdc31 in this process independent of its function in SPB duplication. nih.gov

Studies using cdc31 TS alleles have also uncovered roles for Cdc31 in mitochondrial function and protein degradation, demonstrating allele-specific effects on interactions with proteins involved in energy metabolism and the ubiquitin/proteasome system. rutgers.eduresearchgate.netnih.gov The distinct phenotypes associated with different cdc31 TS alleles, with mutations spread throughout the protein, indicate that different regions of Cdc31 are important for its various cellular functions and interactions with specific partners. rupress.orgnih.govnih.gov

Here is a table summarizing some reported CDC31/Centrin mutations and their observed effects:

OrganismMutation/AlleleAffected Residue(s)Location/DomainObserved Phenotype(s)Source
TetrahymenaEF hand mutantsAspartate to AlanineEF hand loop regionsTemperature-sensitive basal body phenotypes, gaps in cortical rows, misoriented basal bodies nih.gov
Scherffelia dubiaF109LF109Not specifiedReduced binding to XPC and Sfi1 (temperature-dependent) nih.gov
Scherffelia dubiaE144AE144Not specifiedReduced binding to XPC, no effect on Sfi1 binding nih.gov
Saccharomyces cerevisiaecdc31-1Not specifiedNot specifiedSensitivity to UV light, strong interaction with multiubiquitinated proteins, proteolytic defects rutgers.edunih.gov
Saccharomyces cerevisiaecdc31-2Not specifiedBetween EF-3 and EF-4Very weak interaction with multiubiquitinated proteins, proteolytic defects rutgers.edunih.gov
Saccharomyces cerevisiaecdc31-tsSingle mutationsSpread throughout proteinDefective vacuolar protein sorting (allele-specific) rupress.org
Saccharomyces cerevisiaecdc31 TS allelesNot specifiedNot specifiedG2/M arrest, cell lysis, mRNA export defects (allele-specific) nih.govnih.gov
Chlamydomonas reinhardtiivfl2E101KThird EF-hand (E-helix)Defects in nucleus-basal body connectors, distal striated fibers, flagellar transition regions; inability to polymerize into filaments nih.gov

Computational and Bioinformatic Analyses

Computational and bioinformatic approaches provide powerful tools for analyzing this compound sequences and structures, predicting functional regions, and understanding its evolutionary history.

Protein Sequence and Structural Homology Modeling

Bioinformatic analysis of this compound sequences involves comparing them to other known proteins to identify conserved motifs, domains, and potential functional sites. CDC31 proteins are known to be members of the EF-hand superfamily of calcium-binding proteins and share structural similarity with calmodulin. wikipedia.orgmdpi.comresearchgate.net Sequence alignment and analysis can reveal the degree of homology between CDC31 from different species or with other EF-hand proteins, providing clues about conserved functions and potential variations. researchgate.net

Structural homology modeling uses the known three-dimensional structures of related proteins (templates) to predict the structure of a target protein like CDC31. Given that Centrin proteins share structural similarity with calmodulin and crystal structures of Centrin from various organisms (e.g., human centrin 2, Saccharomyces cerevisiae Cdc31) and in complex with binding partners are available, homology modeling can be used to predict the structure of CDC31 from species where experimental structures are not yet determined. nih.govresearchgate.netresearchgate.netrcsb.orgrcsb.org These models can help visualize the arrangement of EF-hand motifs, the linker region, and potential interaction surfaces, aiding in the design and interpretation of mutagenesis experiments. researchgate.netresearchgate.net

Evolutionary Conservation Profiling (e.g., ConSurf)

Evolutionary conservation analysis examines the degree to which specific amino acid positions in a protein sequence are conserved across different species. Highly conserved residues are often critical for protein structure, function, or interaction with other molecules. Tools like ConSurf estimate the evolutionary conservation rate for each amino acid position based on the phylogenetic relationships between homologous sequences. github.compitt.edunih.gov

Applying evolutionary conservation profiling to CDC31 can highlight functionally important regions, such as calcium-binding sites within the EF-hand motifs or residues involved in binding to partner proteins like Sfi1 or Kar1. nih.govnih.govproteopedia.orgproteopedia.org Visualizing conservation scores on a 3D model of CDC31 can reveal conserved surface patches that may represent interaction interfaces. This information can guide experimental design, focusing mutagenesis efforts on highly conserved residues or regions to investigate their functional significance.

Broader Implications and Future Research Directions

Unresolved Questions in CDC31 Biology

Despite significant progress, several fundamental questions regarding CDC31 biology remain unanswered. While CDC31's role in SPB duplication is clear, the precise molecular mechanisms by which it initiates this process and interacts with downstream effectors are still being elucidated. nih.gov The observation that CDC31 interacts with a diverse range of proteins beyond those directly involved in SPB duplication suggests moonlighting functions or involvement in interconnected cellular pathways, the full extent of which is not yet understood. rutgers.edu For instance, how CDC31 contributes to processes seemingly unrelated to SPB duplication, such as mRNA export and mitochondrial function, requires further investigation. rutgers.edunih.gov The allele-specific effects observed in cdc31 mutants, where different mutations impact distinct cellular processes, highlight the complexity of CDC31's functions and the need for detailed functional analysis of specific domains and interaction sites. rutgers.edu

Potential Research Avenues in Spindle Pole Body Dynamics

Future research on CDC31 and SPB dynamics could focus on several key areas. A deeper understanding of the interaction between CDC31 and its binding partners, such as Kar1 and Sfi1, is crucial for deciphering the early steps of SPB duplication. researchgate.netnih.govgenecards.orgmdpi.com Investigating how CDC31's calcium-binding activity regulates its interaction with these partners and influences SPB assembly and dynamics presents a promising avenue. researchgate.netnih.govrupress.org The role of post-translational modifications, such as phosphorylation and ubiquitination, on CDC31's localization, interactions, and function in SPB duplication and other processes warrants further study. mdpi.comnih.govudel.edu Furthermore, exploring the interplay between CDC31 and other SPB components during different phases of the cell cycle and in response to various cellular cues will provide a more comprehensive picture of SPB regulation. nih.govresearchgate.net The potential involvement of nuclear pore complexes in SPB insertion into the nuclear envelope, and the possible role of CDC31 in this process, also represents an intriguing area for future research. researchgate.net

Significance for Understanding Cellular Stress Responses

Emerging evidence suggests a role for CDC31 in cellular stress responses. CDC31 has been implicated in the ubiquitin/proteasome system, and mutations in cdc31 can interfere with intracellular protein turnover and lead to sensitivity to drugs causing protein damage. rutgers.edunih.govnih.gov This suggests a potential link between CDC31 function and the cellular machinery responsible for degrading damaged or misfolded proteins, a key aspect of the stress response. nih.gov Additionally, cdc31 mutants have shown sensitivity to oxidative stress and poor growth under conditions requiring energy metabolism, indicating a connection to mitochondrial function and the response to metabolic stress. rutgers.edunih.gov Future research could explore the mechanisms by which CDC31 influences protein degradation and mitochondrial activity under stress conditions. rutgers.edunih.govnih.gov Understanding how CDC31 integrates signals related to DNA damage, oxidative load, and proteotoxic stress to control cell growth and SPB duplication could provide insights into fundamental stress response pathways. rutgers.edunih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine CDC31’s role in spindle pole body (SPB) duplication in Saccharomyces cerevisiae?

  • Methodology :

  • Temperature-sensitive mutants : Introduce cdc31 temperature-sensitive alleles (e.g., cdc31-1) to observe SPB duplication defects at restrictive temperatures. Monitor cell cycle arrest via flow cytometry (G2 DNA content) and microscopy (abnormal SPB morphology) .
  • Immunofluorescence and immunoelectron microscopy : Localize CDC31 using antibodies tagged with gold particles or fluorescent markers. Co-staining with SPB markers (e.g., Spc42) confirms its localization to the SPB half-bridge .
  • Genetic interaction mapping : Combine cdc31 mutants with deletions in SPB-associated genes (e.g., SFI1, KAR1) to identify synthetic lethal interactions .

Q. How is CDC31’s calcium-binding activity characterized experimentally?

  • Methodology :

  • Calcium overlay assays : Use recombinant CDC31 protein in nitrocellulose membranes incubated with radioactive or fluorescent Ca²⁺ to quantify binding specificity and affinity .
  • Site-directed mutagenesis : Target conserved EF-hand motifs (e.g., Asp/Ser residues in loop regions) to disrupt Ca²⁺ binding. Assess functional consequences via SPB duplication assays .
  • Circular dichroism (CD) spectroscopy : Monitor structural changes in CDC31 upon Ca²⁺ binding to confirm conformational shifts typical of EF-hand proteins .

Q. How can interactions between CDC31 and centrosomal components be validated?

  • Methodology :

  • Co-fractionation : Isolate SPB-enriched fractions via sucrose gradient centrifugation and detect CDC31 via Western blotting alongside known SPB markers (e.g., Spc110) .
  • Yeast two-hybrid screens : Identify physical interactions between CDC31 and SPB proteins (e.g., Sfi1p) using split-ubiquitin or GAL4-based systems .

Advanced Research Questions

Q. How does CDC31 coordinate dual roles in protein degradation and DNA repair?

  • Methodology :

  • Co-immunoprecipitation (Co-IP) : Pull down CDC31 complexes under varying growth conditions (e.g., log vs. stationary phase) to assess dynamic interactions with Rad4/Rad23 (NEF2 complex) and the proteasome .
  • Phenotypic profiling : Treat cdc31 mutants with proteotoxic agents (e.g., cycloheximide) or UV light to measure degradation efficiency (e.g., Ub-Pro–gal substrate turnover) and DNA repair capacity (via survival assays) .
  • Proteasome binding assays : Use GST pull-downs with purified proteasomes to map CDC31’s binding domains (e.g., C-terminal EF-hands) .

Q. What methods identify physiological substrates of CDC31 in proteolysis pathways?

  • Methodology :

  • Ubiquitin fusion degradation (UFD) assays : Express artificial substrates (e.g., Ub-Pro–β-gal) in cdc31 mutants and quantify degradation rates via Western blotting or β-galactosidase activity .
  • Conditional degradation systems : Use auxin-inducible degron (AID) tags to acutely deplete CDC31 and perform time-course proteomics to identify stabilized substrates .
  • Quantitative mass spectrometry : Compare ubiquitinated protein profiles between wild-type and cdc31 mutants under stress conditions (e.g., heat shock) .

Q. How can functional conservation between yeast CDC31 and human centrins (e.g., CETN3) be assessed?

  • Methodology :

  • Heterologous complementation : Express human CETN3 in yeast cdc31 mutants to test rescue of SPB duplication defects .
  • Structural comparisons : Align CDC31 and CETN3 sequences to identify conserved EF-hand motifs. Validate functional overlap via cross-species co-IP (e.g., CETN3 binding to human Rad23 homologs) .
  • CRISPR/Cas9 knockout models : Delete CETN3 in human cell lines and assess centrosome defects (e.g., mitotic spindle abnormalities) using super-resolution microscopy .

Addressing Data Contradictions

Q. How to resolve discrepancies in CDC31 mutant phenotypes under varying genetic backgrounds?

  • Methodology :

  • Suppressor analysis : Isolate spontaneous suppressors of cdc31 mutants to identify compensatory pathways (e.g., overexpression of SFI1 or calcium transporters) .
  • Quantitative Western blotting : Confirm protein stability of cdc31 alleles (e.g., cdc31-2) under restrictive conditions to rule out trivial degradation effects .
  • Single-cell microscopy : Track SPB duplication dynamics in real time using fluorescently tagged Tubulin and Spc42 in cdc31 mutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.